5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-trityl-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKINCXTMBNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548311 | |
| Record name | 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-26-9 | |
| Record name | 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This compound, identified by CAS number 109904-26-9, is a key intermediate in the synthesis of the antiplatelet agent Prasugrel.[1] Understanding its fundamental chemical and physical characteristics is crucial for process optimization, quality control, and the development of related derivatives. This document consolidates available data on its properties, outlines detailed experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a thienopyridine core with a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom.
-
IUPAC Name: 5-(triphenylmethyl)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
-
CAS Number: 109904-26-9[1]
-
Molecular Formula: C₂₆H₂₃NOS[1]
-
Synonyms: Prasugrel Intermediate 3, 5,6,7,7a-tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridin-2(4H)-one[1]
Physicochemical Properties
The following tables summarize the reported and predicted physicochemical properties of the title compound. These values are essential for its handling, formulation, and chemical synthesis.
| Identifier | Value | Source |
| CAS Number | 109904-26-9 | [1] |
| Molecular Formula | C₂₆H₂₃NOS | [1] |
| Property | Value | Source |
| Molecular Weight | 397.53 g/mol | [1] |
| Appearance | Beige solid | [1] |
| Melting Point | 210 °C (decomposes) | [1] |
| Boiling Point | 548.2 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 285.4 °C | [1] |
| pKa (Predicted) | 4.48 ± 0.20 | |
| Solubility (Predicted) | Dichloromethane, DMSO, Ethyl Acetate, Methanol |
Biological Relevance and Signaling Pathway
This compound is a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet drug.[2] Prasugrel is a thienopyridine that, after metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4][5] The inhibition of this receptor blocks ADP-mediated platelet activation and aggregation, which is a critical step in the formation of blood clots.[4][5][6]
The signaling pathway inhibited by the active metabolite of Prasugrel is detailed below.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. This method utilizes a capillary tube and a calibrated heating apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital Melt-Temp)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the beige solid compound is finely powdered using a mortar and pestle.[7]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[7]
-
Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (210 °C).
-
Determination: The heating rate is then slowed to 1-2 °C per minute.[7] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.
-
Decomposition: Note that for this compound, decomposition is observed at the melting point.[1] This may be characterized by a change in color (e.g., darkening) or gas evolution.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro-method uses a small sample in a fusion tube and an inverted capillary.
Apparatus:
-
Thiele tube or similar heating bath
-
Fusion tube (small test tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A small amount of the compound is placed into the fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the sample.[1][8]
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (Thiele tube filled with a high-boiling point liquid like mineral oil).[9]
-
Heating: The apparatus is heated gently and slowly.[1]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[1]
-
Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Principle: Solubility is determined by observing the dissolution of a solute in a given solvent at a specific temperature. This qualitative protocol assesses solubility in various common laboratory solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or droppers
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of the compound into a small, dry test tube.[10]
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, dichloromethane, DMSO, ethyl acetate, methanol) to the test tube in small portions.[10]
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[11]
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If the solution is clear and free of solid particles, the compound is considered soluble. If any solid remains, it is considered insoluble or partially soluble.
-
Systematic Testing: A logical workflow, as shown in the diagram below, is typically followed, starting with water and proceeding to organic solvents or aqueous acids/bases if necessary.
Conclusion
The physicochemical data and experimental protocols presented in this guide serve as a critical resource for professionals engaged in the research and development of this compound and its derivatives, such as Prasugrel. The provided information facilitates a deeper understanding of the compound's behavior, ensuring safe handling, effective use in synthesis, and a basis for further investigation into its chemical properties and applications.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 5. thrombosiscanada.ca [thrombosiscanada.ca]
- 6. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
An In-depth Technical Guide on 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This compound is a key intermediate in the chemical synthesis of Prasugrel, a potent antiplatelet agent. This document consolidates available data on its chemical characteristics and outlines the experimental context of its application in pharmaceutical manufacturing. While direct biological activity or involvement in signaling pathways is not reported for this intermediate, its structural features and reactivity are critical for the successful synthesis of the active pharmaceutical ingredient.
Molecular Structure and Properties
This compound is a complex heterocyclic compound featuring a fused thieno[3,2-c]pyridine core. The nitrogen atom of the pyridine ring is protected by a bulky trityl (triphenylmethyl) group, which is a crucial feature for its role as a synthetic intermediate.
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: 2D representation of the molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are compiled from various chemical databases and are essential for handling, storage, and reaction setup.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₂₆H₂₃NOS |
| Molecular Weight | 397.53 g/mol [1] |
| CAS Number | 109904-26-9[1][4] |
| Appearance | Beige solid[4] |
| Melting Point | 210°C (decomposes)[4] |
| Boiling Point (Predicted) | 548.2 °C at 760 mmHg |
| Density (Predicted) | 1.26 g/cm³[4] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[3] |
Role in the Synthesis of Prasugrel
This compound serves as a crucial intermediate in the multi-step synthesis of Prasugrel. The trityl group acts as a protecting group for the secondary amine in the tetrahydrothienopyridine core, preventing unwanted side reactions during subsequent synthetic transformations. The overall synthetic strategy involves the removal of the trityl group to yield 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, which is then further elaborated to the final Prasugrel molecule.
Caption: Simplified workflow illustrating the role of the title compound in Prasugrel synthesis.
Experimental Protocols
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not consolidated in a single source, the following represents a plausible synthesis route based on information from related patents and chemical literature.
Predicted Synthesis of this compound
This synthesis is a multi-step process starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Step 1: N-Tritylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or toluene), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add a solution of trityl chloride in the same solvent at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-tritylated product, which can be purified by crystallization or column chromatography.
Step 2: Oxidation to form the 2-oxo derivative
A plausible, though not explicitly detailed, method involves a lithiation followed by reaction with a suitable electrophile. A patent suggests a low-temperature reaction using n-Butyl Lithium and tributyl borate, followed by an oxidative workup.
-
Dissolve the N-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine from Step 1 in anhydrous THF and cool to a low temperature (e.g., -40°C).
-
Slowly add a solution of n-Butyl Lithium in hexanes while maintaining the low temperature.
-
After stirring for a period, add tributyl borate and allow the reaction to warm to room temperature.
-
The resulting boronic ester is then oxidized in situ, for instance with hydrogen peroxide under basic conditions, to introduce the carbonyl group at the 2-position.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield this compound.
De-tritylation to 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
A common subsequent step is the removal of the trityl group.
-
Dissolve this compound in a suitable solvent such as acetone.
-
Add hydrochloric acid to the solution at room temperature.
-
Stir the reaction mixture, which may be heated to around 50°C for a short period, then cooled and stirred for several hours at room temperature.
-
The precipitated product, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, is collected by filtration, washed with cold acetone, and dried under vacuum.
Predicted Spectroscopic Data
Due to the nature of this compound as a synthetic intermediate, publicly available experimental spectra are scarce. The following table provides predicted spectroscopic data based on its chemical structure.
| Spectroscopy | Predicted Data |
| ¹H NMR | - Aromatic protons (trityl group): Multiple signals in the range of 7.0-7.5 ppm. - Thieno[3,2-c]pyridine core protons: Signals corresponding to the CH and CH₂ groups of the heterocyclic system, likely in the range of 2.5-4.5 ppm. The exact shifts and coupling patterns would depend on the stereochemistry at the 7a position. |
| ¹³C NMR | - Aromatic carbons (trityl group): Signals in the range of 125-145 ppm. - Carbonyl carbon: A characteristic signal downfield, typically around 160-170 ppm. - Thieno[3,2-c]pyridine core carbons: Signals in the aliphatic and heterocyclic aromatic regions. |
| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 398.1573. - [M+Na]⁺: Expected at m/z 420.1393. - Fragmentation: Loss of the trityl cation (m/z 243.1174) would be a prominent fragmentation pathway. |
| Infrared (IR) | - C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹. - C-H stretches (aromatic): Bands above 3000 cm⁻¹. - C-H stretches (aliphatic): Bands below 3000 cm⁻¹. - C-N stretch: Absorption in the fingerprint region. |
Signaling Pathways and Biological Activity
There is no scientific literature to suggest that this compound has any inherent biological activity or is directly involved in any cellular signaling pathways. Its significance is confined to its role as a protected intermediate in chemical synthesis. The biological activity of interest lies with the final product, Prasugrel, which is a P2Y₁₂ receptor antagonist.
Conclusion
This compound is a well-established, yet primarily synthetically relevant, molecule. Its structural design, featuring a bulky protecting group, is a classic example of strategic chemical synthesis to achieve a complex pharmaceutical target. While devoid of known biological function itself, a thorough understanding of its properties and synthesis is indispensable for professionals involved in the development and manufacturing of Prasugrel and related thienopyridine compounds. Further research into optimizing its synthesis could contribute to more efficient production of this life-saving medication.
References
- 1. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NZ199021A - 5,6,7,7a-tetrahydro-4h-thieno(3,2-c) pyridin-2-ones and phaarmaceutical compositions containing such - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | C7H9NOS | CID 13748463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into a Key Prasugrel Intermediate: 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a crucial intermediate in the synthesis of the antiplatelet agent Prasugrel. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's structural characterization through representative spectroscopic data, outlines its synthesis, and contextualizes its importance by illustrating the mechanism of action of the end-product, Prasugrel.
Compound Overview
Compound Name: this compound CAS Number: 109904-26-9[1][2] Molecular Formula: C₂₆H₂₃NOS[1][2] Molecular Weight: 397.53 g/mol [2] General Description: A beige solid, primarily utilized as a protected intermediate in multi-step organic synthesis.[2] Its trityl protecting group allows for selective reactions on other parts of the thienopyridine core before its removal in later synthetic stages.
Representative Spectroscopic Data
Due to the limited availability of public experimental spectra for this specific intermediate, the following tables present representative data synthesized from established chemical shift and absorption frequency libraries for the constituent functional groups, namely the trityl group and the tetrahydrothieno[3,2-c]pyridinone core. These values are intended to serve as a reference for what would be expected in an experimental setting.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | m | 15H | Ar-H (Trityl) |
| 6.15 | s | 1H | Thiophene-H |
| 4.10 | dd | 1H | N-CH -S |
| 3.55 | m | 1H | N-CH ₂ |
| 3.40 | m | 1H | N-CH ₂ |
| 2.80 - 2.95 | m | 2H | CH ₂-CH₂ |
| 2.65 | m | 1H | CH ₂-CH-S |
| 2.50 | m | 1H | CH ₂-CH-S |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C =O (Lactam) |
| 144.0 | Ar-C (Trityl, ipso) |
| 130.0 | Ar-C H (Trityl) |
| 128.5 | Ar-C H (Trityl) |
| 127.0 | Ar-C H (Trityl) |
| 125.0 | Thiophene C -H |
| 122.0 | Thiophene C |
| 77.0 | C -(Trityl) |
| 62.0 | N-C H-S |
| 48.0 | N-C H₂ |
| 30.0 | C H₂-CH₂ |
| 25.0 | C H₂-CH-S |
Table 3: Representative FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2925, 2850 | Medium | Aliphatic C-H Stretch |
| 1680 | Strong | C=O Stretch (Lactam) |
| 1595, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1250 | Medium | C-N Stretch |
| 750, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
| 680 | Medium | C-S Stretch |
Table 4: Representative Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 397 | 20 | [M]⁺ (Molecular Ion) |
| 243 | 100 | [C(C₆H₅)₃]⁺ (Trityl cation) |
| 154 | 45 | [M - C(C₆H₅)₃]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved via a multi-step process starting from 5-Triphenylmethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, as detailed in patent literature.
Step 1: Lithiation In a suitable reaction vessel equipped for inert atmosphere operation, a solution of 5-Triphenylmethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a mixture of tetrahydrofuran and toluene is cooled to approximately -5 °C. To this solution, n-butyllithium (1.6 M in hexane) is added dropwise, maintaining the low temperature. The reaction mixture is then stirred for 1-2 hours at around 10 °C to ensure complete formation of the lithiated intermediate.
Step 2: Borylation The reaction mass is re-cooled to -5 °C. A solution of trimethyl borate in toluene is then slowly added. The mixture is stirred for another 1-2 hours at 10 °C.
Step 3: Oxidation and Workup The reaction is quenched by the addition of hydrogen peroxide and water. The product is extracted with toluene. The combined organic layers are washed with a sodium chloride solution, followed by water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
Step 4: Crystallization The crude product is crystallized from a solvent such as diisopropyl ether, methanol, or a mixture thereof. The resulting solid is filtered, washed, and dried under vacuum to yield this compound.
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): An FT-IR spectrum would be recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample would be analyzed directly, and data reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra would be obtained using a mass spectrometer with an EI source. The sample would be introduced via a direct insertion probe, and the resulting mass-to-charge ratios (m/z) recorded.
Visualization of a Relevant Biological Pathway
Since this compound is a key intermediate for the synthesis of Prasugrel, understanding the mechanism of action of Prasugrel is critical. Prasugrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation.[3][4][5]
Caption: Mechanism of action of Prasugrel, from metabolic activation to P2Y12 receptor inhibition.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a predicted spectrum generated through computational methods. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of this and related molecules.
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The data has been generated using established computational algorithms that predict chemical shifts based on the molecular structure. The carbon atoms are numbered according to the structure depicted in Figure 1.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |
| 2 | 165.2 | C=O (Amide) |
| 3 | 118.9 | =CH |
| 3a | 135.8 | =C |
| 4 | 45.1 | CH₂ |
| 6 | 48.3 | CH₂ |
| 7 | 28.7 | CH₂ |
| 7a | 65.4 | CH |
| 8 (Trityl-C) | 75.1 | C (quaternary) |
| 9 (Trityl-ipso) | 145.3 | C (aromatic) |
| 10 (Trityl-ortho) | 129.5 | CH (aromatic) |
| 11 (Trityl-meta) | 128.1 | CH (aromatic) |
| 12 (Trityl-para) | 126.9 | CH (aromatic) |
Disclaimer: The ¹³C NMR data presented in this table is predicted and should be used as an estimation. Experimental verification is recommended for precise chemical shift assignments.
Molecular Structure with Carbon Numbering
The diagram below illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the predicted ¹³C NMR data.
Figure 1. Molecular structure of the compound.
Experimental Protocol for ¹³C NMR Spectroscopy
A general protocol for acquiring a ¹³C NMR spectrum is provided below. This protocol should be adapted based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
- Spectral Width (SW): ~200-250 ppm to cover the full range of carbon chemical shifts.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 seconds) is necessary.
- Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment for reproducibility.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the chemical shift of the solvent or the internal standard (TMS at 0.00 ppm).
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a novel or uncharacterized compound like this compound.
Mass Spectrometry of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. This document outlines the expected fragmentation patterns based on the known behavior of its constituent chemical moieties, details recommended experimental protocols for its analysis, and presents key data in a structured format for ease of reference. The information herein is intended to support researchers and drug development professionals in the characterization and quality control of this important pharmaceutical intermediate.
Introduction
This compound is a heterocyclic compound with the molecular formula C₂₆H₂₃NOS and a monoisotopic mass of 397.15003553 Da.[1] Its chemical structure consists of a tetrahydrothieno[3,2-c]pyridin-2(4H)-one core protected at the nitrogen atom with a bulky trityl group. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, purity assessment, and for monitoring its presence in reaction mixtures during the synthesis of Prasugrel and related compounds.
Predicted Mass Spectral Fragmentation
The primary fragmentation is expected to be the cleavage of the C-N bond connecting the trityl group to the tetrahydrothienopyridinone core. This is due to the exceptional stability of the resulting triphenylmethyl (trityl) cation.
Key Predicted Fragments:
| m/z (Da) | Proposed Fragment Ion | Formula | Notes |
| 397.15 | [M]⁺˙ | [C₂₆H₂₃NOS]⁺˙ | Molecular ion. |
| 243.12 | [C(C₆H₅)₃]⁺ | [C₁₉H₁₅]⁺ | Trityl cation, expected to be the base peak due to its high stability.[2][3] |
| 154.04 | [M - C(C₆H₅)₃]⁺ | [C₇H₈NOS]⁺ | Tetrahydrothieno[3,2-c]pyridin-2(4H)-one fragment following the loss of the trityl group. |
The high stability and desorption efficiency of the trityl cation often lead to its prominent appearance in the mass spectra of trityl-containing compounds.[2]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the mass spectrometric analysis of this compound.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable organic solvent such as acetonitrile, methanol, or a mixture of water and an organic solvent to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument's fluidics.
Mass Spectrometry Conditions
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic nitrogen atom, which is readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements for elemental composition confirmation.
-
Instrumentation:
-
Mode: Positive Ion Mode
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to induce fragmentation and confirm the structure of the precursor ion.
-
Visualization of Key Processes
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway of this compound.
General Experimental Workflow
Caption: General workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is predicted to be dominated by the formation of the highly stable trityl cation at m/z 243.12. This, along with the observation of the molecular ion and the complementary tetrahydrothienopyridinone fragment, provides a robust method for the identification and characterization of this molecule. The experimental protocols outlined in this guide offer a starting point for developing a validated analytical method for this important pharmaceutical intermediate. High-resolution mass spectrometry is recommended to ensure accurate mass measurements and confirm elemental compositions.
References
The Strategic Role of the Trityl Group in Modern Thienopyridine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine core is a cornerstone of several blockbuster antiplatelet drugs, including clopidogrel, prasugrel, and ticlopidine. The synthesis of these complex heterocyclic structures often necessitates a strategic approach to protect reactive functional groups. Among the arsenal of protecting groups available to the synthetic chemist, the trityl (triphenylmethyl) group plays a crucial, albeit specific, role. This technical guide provides an in-depth analysis of the function of the trityl group in thienopyridine synthesis, with a focus on its application in the industrial production of Prasugrel. We will delve into the quantitative aspects of its use, detailed experimental protocols, and the logical framework of the synthetic strategy.
The Trityl Group: A Bulky Guardian for Thienopyridine Intermediates
The trityl group is a sterically demanding protecting group primarily used for primary alcohols and amines. Its significant bulk is a key feature, offering selective protection of less hindered functional groups. In the context of thienopyridine synthesis, the trityl group is instrumental in temporarily masking the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus. This protection is vital to prevent undesired side reactions during subsequent chemical transformations on other parts of the molecule.
The decision to employ the trityl group is guided by several factors:
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions, which ensures that its removal does not compromise the integrity of the often-sensitive thienopyridine core. This orthogonality is a critical consideration in multi-step syntheses.
-
Stability: While susceptible to acid, the trityl group is robust enough to withstand a variety of other reaction conditions, including organometallic reactions and oxidations, which are often employed in the elaboration of the thienopyridine scaffold.
-
Crystallinity: Tritylated intermediates are often crystalline solids, which facilitates their purification by recrystallization, a significant advantage in large-scale industrial production.
A pivotal example of the trityl group's application is found in a patented industrial synthesis of Prasugrel. In this process, the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is protected as an N-trityl derivative. This protection allows for the subsequent manipulation of the thiophene ring, specifically the introduction of a ketone functionality at the 2-position, without interference from the reactive secondary amine.
Quantitative Data and Reaction Parameters
The efficiency of the protection and deprotection steps is paramount in any synthetic route. The following tables summarize the key quantitative data for the N-tritylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and the subsequent deprotection of the elaborated intermediate, as adapted from patent literature.
Table 1: N-Tritylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
| Parameter | Value | Reference |
| Starting Material | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | WO 2009/066326 A2 |
| Reagents | Trityl chloride, Triethylamine | WO 2009/066326 A2 |
| Solvent | Dichloromethane (DCM) | WO 2009/066326 A2 |
| Temperature | Ambient | WO 2009/066326 A2 |
| Product | 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | WO 2009/066326 A2 |
| Yield | 92% | [1] |
Table 2: Deprotection of 5-trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
| Parameter | Value | Reference |
| Starting Material | This compound | WO 2009/066326 A2 |
| Reagents | p-Toluenesulfonic acid (PTSA) | [1] |
| Solvent | Isopropyl alcohol (IPA) | [1] |
| Product | 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one p-toluenesulfonate | WO 2009/066326 A2 |
| Yield | Not explicitly stated for this step, but the subsequent coupling reaction proceeds from this intermediate. |
Experimental Protocols
The following are detailed experimental methodologies for the key steps involving the trityl group in the synthesis of a Prasugrel intermediate.
Protection of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with Trityl Chloride
Objective: To protect the secondary amine of the thienopyridine core to prevent side reactions in subsequent steps.
Procedure:
-
To a stirred solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in dichloromethane (DCM), triethylamine is added at ambient temperature.
-
Trityl chloride is then added portion-wise to the reaction mixture.
-
The reaction is stirred at ambient temperature until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product, 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is then purified, often by recrystallization from a suitable solvent such as cyclohexane, to yield the pure product.[2]
Deprotection of the N-Trityl Group
Objective: To remove the trityl protecting group to liberate the secondary amine for the final coupling reaction.
Procedure:
-
The N-tritylated intermediate, this compound, is dissolved in a suitable solvent such as isopropyl alcohol (IPA).
-
p-Toluenesulfonic acid is added to the solution.
-
The reaction mixture is stirred at ambient temperature. The progress of the deprotection is monitored by chromatography.
-
Upon completion, the product, 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one, typically precipitates as its p-toluenesulfonate salt.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried.
Visualizing the Synthetic Strategy
The logical flow of the synthetic route, highlighting the crucial role of the trityl protecting group, can be effectively visualized using a workflow diagram.
Caption: Synthetic workflow for a Prasugrel intermediate.
This diagram illustrates the linear progression of the synthesis, emphasizing the strategic placement of the trityl protection and deprotection steps to facilitate the necessary chemical transformations on the thienopyridine core.
Conclusion
The trityl group serves as a highly effective and strategically important protecting group in the synthesis of complex thienopyridine derivatives, most notably in the industrial production of the antiplatelet drug Prasugrel. Its steric bulk allows for the selective protection of the reactive secondary amine of the tetrahydrothienopyridine core, while its acid lability ensures its facile removal under mild conditions. The use of the trityl group streamlines the synthetic route, enabling high-yield transformations on the thiophene ring and facilitating the purification of intermediates. This technical guide underscores the indispensable role of the trityl group in modern pharmaceutical synthesis, providing researchers and drug development professionals with a clear understanding of its application and practical utility.
References
Stability of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one Under Acidic Conditions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This technical guide provides an in-depth analysis of the stability of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one under acidic conditions. The trityl (triphenylmethyl) group is a bulky protecting group frequently used in organic synthesis for amines, alcohols, and thiols due to its ease of introduction and its lability under acidic conditions.[1][2] Understanding the acidic liability of the N-trityl group in this specific thienopyridine derivative is crucial for process development, formulation, and storage.
The primary degradation pathway for this compound in an acidic environment is the cleavage of the N-trityl bond. This acid-catalyzed detritylation reaction is a well-established chemical transformation.[3][4] The reaction proceeds through the protonation of the nitrogen atom, followed by the departure of the highly stable trityl cation, which is stabilized by resonance across its three phenyl rings.[3] The final products of this degradation are the detritylated core, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, and triphenylmethanol (formed upon quenching of the trityl cation with water).
Quantitative Stability Data
The rate of acid-catalyzed detritylation is highly dependent on the strength of the acid, its concentration, the solvent, and the temperature.[5][6] The following tables summarize hypothetical, yet plausible, quantitative data for the degradation of this compound under various acidic conditions at room temperature. This data is representative of what would be expected for a typical N-trityl protected amine and is intended to serve as a guide for experimental design.
Table 1: Stability in Aqueous Acetic Acid Solutions
| Acetic Acid Concentration (v/v) | Time (hours) | Remaining Starting Material (%) |
| 50% | 1 | 85 |
| 50% | 4 | 55 |
| 50% | 8 | 30 |
| 80% | 1 | 60 |
| 80% | 4 | 15 |
| 80% | 8 | <5 |
Table 2: Stability in Dichloromethane with Trifluoroacetic Acid (TFA)
| TFA Concentration (v/v) | Time (minutes) | Remaining Starting Material (%) |
| 1% | 15 | 70 |
| 1% | 60 | 25 |
| 1% | 120 | <5 |
| 5% | 5 | 40 |
| 5% | 15 | <5 |
| 5% | 30 | Not Detected |
Experimental Protocols
To assess the stability of this compound under acidic conditions, a robust analytical method such as High-Performance Liquid Chromatography (HPLC) is typically employed.[5][7]
Protocol 1: HPLC Method for Monitoring Detritylation
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the degradation study by adding the stock solution to the acidic medium of interest to a final concentration of approximately 0.1 mg/mL.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Quantify the peak areas of the starting material and the detritylated product to determine the percentage of degradation over time.
-
Protocol 2: General Procedure for Acid-Catalyzed Detritylation
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-trityl-protected compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by following the HPLC protocol described above. The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude detritylated product.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from the triphenylmethanol byproduct.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the acid-catalyzed detritylation.
Caption: General workflow for an acidic stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. Understanding the solubility of this compound is critical for its synthesis, purification, and handling in various research and development settings. While specific quantitative solubility data is not extensively published, this guide consolidates available qualitative information and furnishes a detailed experimental protocol for its determination.
Core Compound Information
This compound is a trityl-protected derivative of the thienopyridine core, which is fundamental to the structure of Prasugrel. The bulky trityl group significantly influences its physical properties, including its solubility profile.
Chemical Structure:
-
IUPAC Name: 5-trityl-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one[1]
-
Molecular Weight: 397.53 g/mol [2]
-
Appearance: Beige solid[2]
Qualitative Solubility Data
Based on available literature, primarily from chemical suppliers and patents concerning the synthesis of Prasugrel, the solubility of this compound in various organic solvents has been described. This information is crucial for selecting appropriate solvents for reaction, extraction, and crystallization processes.
| Organic Solvent | Solubility | Application in Synthesis/Purification | Source |
| Dichloromethane | Soluble | Mentioned as a solvent. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Mentioned as a solvent. | |
| Ethyl Acetate | Soluble | Mentioned as a solvent. | |
| Methanol | Soluble | Used for crystallization. | [3] |
| Acetone | Soluble | Used as a reaction solvent for deprotection. | [4][5] |
| Toluene | Soluble | Used for extraction. | [3] |
| Diisopropyl Ether | Sparingly Soluble / Soluble in mixture | Used for crystallization, often in a mixture with methanol. | [3] |
| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in a mixture with toluene. | [3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a common method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method to determine the concentration of the compound in the sample.
-
Construct a calibration curve from the standard solutions.
-
Calculate the concentration of the compound in the original saturated solution, accounting for any dilutions.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
Visualizations
To further aid in understanding the context of this compound's use, the following diagrams illustrate its position in the synthesis of Prasugrel and a general workflow for solubility determination.
Caption: Synthetic pathway highlighting the role of the title compound.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone synthesis - chemicalbook [chemicalbook.com]
- 4. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 5. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
A Technical Guide to Thienopyridinone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Thienopyridinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile scaffold has been the foundation for developing a range of therapeutic agents, from widely-used antiplatelet drugs to novel candidates for cancer therapy. This document provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of thienopyridinone derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and synthetic workflows.
Core Biological Activities and Mechanisms of Action
Thienopyridinone derivatives are recognized for a variety of biological effects, including anti-inflammatory, antimicrobial, antiviral, antiproliferative, and antitumor properties.[1][2] However, their most prominent and clinically successful application is in the realm of cardiovascular disease as antiplatelet agents.[1][2]
Antiplatelet Activity: P2Y12 Receptor Antagonism
A major class of thienopyridines, which includes drugs like ticlopidine and clopidogrel, functions by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][3] These compounds are prodrugs, requiring metabolic activation in the liver to form an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation.[1][3]
The signaling pathway inhibited by these derivatives is crucial for thrombus formation.
Caption: Mechanism of action for antiplatelet thienopyridine drugs.
Anticancer Activity: Choline Kinase Inhibition
Recent research has explored thienopyridine and thienopyrimidine derivatives as potential antitumor agents through the inhibition of choline kinase α1 (CKα1), an enzyme involved in lipid biosynthesis. Certain derivatives have demonstrated potent enzymatic and antiproliferative inhibition, inducing cell cycle arrest at the G1 phase and promoting apoptosis in a concentration-dependent manner in various tumor cell lines.
Synthesis of Thienopyridinone Derivatives
The synthesis of the thienopyridinone core and its derivatives can be achieved through various chemical strategies, often involving multi-component reactions or cyclization of substituted thiophenes.
General Synthesis Workflow
A common approach begins with a substituted 2-aminothiophene, which serves as a versatile starting material. This precursor can be derived from methods like the Gewald reaction. The 2-aminothiophene then undergoes cyclization with a suitable reagent to form the fused pyridinone ring.
Caption: General workflow for the synthesis of thienopyridinone derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 4,9-diamino-2,7-dioxo-6-phenyl-1,2,6,7-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridin-3,8-dicarbonitrile [4]
-
A mixture of 3-amino-5-phenylamino-2,4-dicarbonitrile (0.01 mol), ethyl cyanoacetate (0.02 mol), ammonium acetate (6 g), and acetic acid (1.2 mL) is prepared.
-
The mixture is heated with stirring at 200°C for 2 hours.
-
After cooling, the reaction mixture is triturated with ethanol.
-
The resulting solid product is collected by filtration and recrystallized from pyridine to yield the final compound.
Protocol 2: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones [5]
-
2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes are condensed with alkyl or aryl isothiocyanates to prepare thienylthiourea derivatives. This reaction can be performed by heating at reflux or under microwave irradiation for higher yields and shorter reaction times.
-
The resulting thienylthiourea derivative is cyclized using alcoholic potassium hydroxide (KOH).
-
This yields the monopotassium salt of the corresponding 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one.
-
Acidification of the potassium salt furnishes the final 2-thioxo derivative.
Protocol 3: Four-Step Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Key Precursor for Ticlopidine) [6]
-
Step 1: Formylation of Thiophene: Thiophene reacts with paraformaldehyde in the presence of sulfuric acid and DDQ in acetonitrile at reflux (80°C) for 5 hours to afford 2-thiophenecarboxaldehyde.[6]
-
Step 2-4 (General Description): The protocol continues through a series of steps to build the fused pyridine ring, ultimately yielding the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor in a 62% overall yield.[6] This precursor is crucial for the synthesis of bioactive compounds like ticlopidine, prasugrel, and clopidogrel.[6]
Structure-Activity Relationships (SAR)
The biological activity of thienopyridinone derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies help in designing new molecules with enhanced potency and selectivity.[7]
For antiproliferative activity against cancerous cell lines, certain structural features have been identified as being particularly influential.[7]
Caption: Structure-activity relationship for antiproliferative thienopyridinones.
Analysis indicates that the presence and specific positions of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity.[7] Conversely, the addition of halogen atoms or other bulky groups tends to result in lower activity.[7] For opioid receptor activity, the N-cyclopropylmethyl group has been shown to be responsible for antagonist effects, while a thiophene at the end of a side chain may contribute to a long-lasting effect.[8]
Quantitative Biological Data
The potency of enzyme inhibitors and receptor antagonists is often reported using IC50 and Ki values. The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[9] The Ki is the inhibition equilibrium constant, which provides a more direct measure of potency that is independent of substrate concentration.[10]
While a comprehensive cross-study comparison is challenging due to varying assay conditions, the following table summarizes representative data for thienopyridine derivatives and related compounds.
| Compound/Derivative Class | Target/Activity | Cell Line/Assay | Quantitative Data | Reference |
| Thienopyridine Derivatives | Anti-platelet Aggregation | in vivo (Rat model) | Compound C1 showed activity superior to ticlopidine. | [11] |
| Thienopyridine Derivatives | Anti-platelet Aggregation | in vivo (Rat model) | Compounds A4, B2, C4, C7 showed moderate activity. | [11] |
| Thienopyridinium Derivative Ff-35 | Antiproliferative | Various tumor cells | Submicromolar IC50 concentrations. | |
| Thienopyridinium Derivative Ff-35 | Choline Kinase α1 (CKα1) Inhibition | Enzymatic Assay | More potent than previous biscationic derivatives. | |
| Rat Lens Aldose Reductase Inhibitors | RLAR Inhibition | in vitro | L. chinensis ethyl acetate fraction: IC50 = 0.3 µg/mL. | [9] |
| Rat Lens Aldose Reductase Inhibitors | RLAR Inhibition | in vitro | L. chinensis methanol extract: IC50 = 3.6 µg/mL. | [9] |
Note: Specific IC50/Ki values are often proprietary or found deep within primary literature not fully accessible through initial searches. The data presented reflects the characterizations made in the cited literature.
Conclusion
The thienopyridinone scaffold is a cornerstone of modern medicinal chemistry, having produced essential antiplatelet therapies that have significantly impacted cardiovascular medicine. The ongoing exploration of this chemical class continues to reveal new therapeutic possibilities, particularly in oncology. The synthetic versatility of the core structure allows for extensive derivatization, enabling fine-tuning of pharmacological properties through detailed structure-activity relationship studies. For researchers and drug developers, thienopyridinone derivatives offer a proven and promising platform for the design of novel, potent, and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Structure-activity relationships analysis of thienorphine and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: An Essential Intermediate for Novel Therapeutics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the multi-step synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the development of various therapeutic agents. The protocol outlines the synthesis of the precursor 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, its subsequent N-tritylation, and the final oxidation to yield the target compound. This guide is intended to support researchers in the efficient and reproducible synthesis of this important building block.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component of various pharmacologically active molecules. The trityl protecting group offers stability during synthetic transformations and can be selectively removed under specific conditions, making it a valuable intermediate for the synthesis of complex drug candidates. This application note provides a comprehensive overview of its synthesis, including detailed experimental procedures and characterization data.
Physicochemical Data
A summary of the key physicochemical properties of the synthesized compounds is presented in the table below for easy reference and comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | 28783-41-7 | C₇H₁₀ClNS | 175.68 | >260 | Off-white crystals |
| 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 109904-25-8 | C₂₆H₂₃NS | 381.54 | Not Reported | - |
| This compound | 109904-26-9 | C₂₆H₂₃NOS | 397.53 | 210 (dec.)[1] | Beige solid[1] |
Characterization Data
| Analysis | Expected Data for this compound |
| ¹H NMR | Data not available in searched literature. Expected signals would correspond to the trityl protons (aromatic region), and the protons of the tetrahydrothienopyridine core. |
| ¹³C NMR | Data not available in searched literature. Expected signals would include those for the carbonyl carbon, aromatic carbons of the trityl group, and the aliphatic carbons of the heterocyclic ring. |
| FT-IR (cm⁻¹) | Data not available in searched literature. A strong absorption band corresponding to the C=O stretch of the lactam is expected around 1680-1720 cm⁻¹. |
| Mass Spec (m/z) | Data not available in searched literature. The molecular ion peak [M]⁺ is expected at approximately 397.15. |
Experimental Protocols
The synthesis of this compound is a multi-step process. The overall synthetic workflow is depicted in the diagram below.
References
Synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the preparation of various pharmaceutically active compounds. The following application notes and experimental procedures are based on established synthetic methods.
Introduction
This compound is a crucial building block in organic synthesis, notably as an intermediate for the antiplatelet agent Prasugrel.[1][2] The trityl protecting group on the nitrogen atom allows for selective reactions on other parts of the molecule. This protocol outlines a reliable method for its preparation from N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Reaction Scheme
The synthesis involves a three-step, one-pot procedure starting from N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. The process includes metallation with n-butyllithium, reaction with trimethyl borate, and subsequent oxidation with hydrogen peroxide.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Amount | Yield (%) |
| N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | C26H25NS | 399.55 | 0.26 | 100 g | - |
| n-Butyllithium (1.6 M in hexane) | C4H9Li | 64.06 | 0.39 | 246 mL | - |
| Trimethyl borate | C3H9BO3 | 103.91 | 0.58 | 60 g | - |
| This compound | C26H23NOS | 397.53 | - | 80 g | 99% |
Experimental Protocol
This protocol is adapted from the procedure described by Mayuka Labs Pvt. Ltd.[3]
Materials:
-
N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
-
n-Butyllithium (1.6 M solution in hexane)
-
Tetrahydrofuran (THF)
-
Toluene
-
Trimethyl borate
-
Hydrogen peroxide
-
Water
-
Sodium chloride solution
-
Sodium sulfate
-
Diisopropyl ether
-
Methanol
Equipment:
-
5 L 4-necked flask
-
Mechanical stirrer
-
Thermometer
-
Standard laboratory glassware
-
Vacuum evaporator
Procedure:
Step 1: Metallation
-
In a 5 L 4-necked flask equipped with a thermometer and mechanical stirrer, dissolve 100 g (0.26 moles) of 5-Triphenyl methyl-tetrahydro-4,5,6,7- thieno-[3,2-c]-pyridine in a mixture of 700 mL of tetrahydrofuran and toluene (2:5 ratio).[3]
-
Cool the solution to -5 ±5 °C.[3]
-
Slowly add 246 mL (0.39 moles) of n-butyl lithium (1.6 M solution in hexane) to the reaction mixture while maintaining the temperature at -5 ±5 °C.[3]
-
Stir the reaction mass for 1 to 2 hours at 10 ±2 °C.[3]
Step 2: Borylation
-
Cool the reaction mass back to -5 ±5 °C.[3]
-
Slowly add a solution of 60 g (0.58 moles) of trimethyl borate in 100 mL of toluene to the reaction mass.[3]
-
Stir the mixture for 1 to 2 hours at 10 ±2 °C.[3]
Step 3: Oxidation and Work-up
-
Quench the reaction by adding hydrogen peroxide and water.[3]
-
Extract the product with toluene (2 x 200 mL).[3]
-
Wash the combined organic layers with sodium chloride solution and then with water.[3]
-
Dry the organic layer over sodium sulfate.[3]
-
Recover the solvent under vacuum.[3]
Step 4: Crystallization and Isolation
-
Crystallize the resulting product from diisopropyl ether, methanol, or a mixture thereof.[3]
-
Filter the product and wash the solid with diisopropyl ether, methanol, or a mixture thereof.[3]
-
Dry the material under vacuum at 30 to 40 °C to obtain 80 g (99% yield) of this compound.[3]
Characterization
The final product is a beige solid with the following properties:
-
Boiling Point: 548.2 °C at 760 mmHg[4]
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., nitrogen or argon) with appropriate personal protective equipment.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.
-
Wear safety glasses, a lab coat, and gloves at all times during the experimental procedure.
References
- 1. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone | 109904-26-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet agent. Prasugrel, a member of the thienopyridine class, is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, playing a critical role in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The synthesis of this key intermediate involves a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols for the synthesis of this compound, along with data presented in a structured format for clarity and reproducibility.
Synthetic Overview
The synthesis of this compound is a three-step process that begins with the synthesis of the core heterocyclic structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. This is followed by the protection of the secondary amine with a trityl group, and finally, a regioselective oxidation to yield the target ketone.
Experimental Protocols
Step 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This procedure outlines the synthesis of the core heterocyclic scaffold from 2-thienyl ethylamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 2-Thienyl ethylamine | 127.20 |
| Paraformaldehyde | 30.03 |
| Dichloromethane | 84.93 |
| 7% Hydrochloric acid in N,N-dimethylformamide | - |
Procedure:
-
To a 2-liter, 4-necked flask equipped with a thermometer and a mechanical stirrer, add 2-thienyl ethylamine (100 g, 0.79 mol) and dichloromethane (600 mL) at 25 ± 5 °C. Stir for 5-10 minutes.
-
Add paraformaldehyde (26.4 g, 0.88 mol) to the reaction mixture.
-
Heat the mixture to reflux (40 to 45 °C) and maintain for 4 to 6 hours.
-
Cool the reaction to room temperature.
-
Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25 ± 5 °C.
-
Heat the reaction mixture to 70 ± 5 °C and stir for 4 to 6 hours.
-
Cool the reaction to 15 ± 2 °C and stir for 8 to 10 hours to facilitate crystallization.
-
Filter the product and wash with cold dichloromethane.
-
Dry the material under vacuum at 30 to 40 °C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Quantitative Data:
| Product | Theoretical Yield | Actual Yield | Purity |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl | 149.8 g | 120 g (80%) | 99% |
Step 2: Synthesis of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This protocol describes the N-protection of the secondary amine with a trityl group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl | 175.68 |
| Trityl chloride | 278.78 |
| Triethylamine | 101.19 |
| Dichloromethane | 84.93 |
Procedure:
-
Suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (100 g, 0.57 mol) in dichloromethane (1000 mL) in a suitable reaction vessel.
-
Cool the suspension to 0-5 °C.
-
Add triethylamine (173 g, 1.71 mol) dropwise to the suspension, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
Add trityl chloride (166 g, 0.60 mol) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Quantitative Data (Representative):
| Product | Theoretical Yield | Expected Yield |
| 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 217.5 g | >85% |
Step 3: Synthesis of this compound
This final step involves the regioselective oxidation of the thiophene ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 381.54 |
| n-Butyllithium (1.6 M in hexane) | 64.06 |
| Tetrahydrofuran | 72.11 |
| Toluene | 92.14 |
| Trimethyl borate | 103.91 |
| Hydrogen peroxide (30% solution) | 34.01 |
| Water | 18.02 |
Procedure:
-
In a 5 L 4-necked flask equipped with a thermometer and mechanical stirrer, dissolve 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (100 g, 0.26 moles) in a mixture of tetrahydrofuran and toluene (700 mL; 2:5).
-
Cool the solution to -5 ± 5 °C.
-
Add n-butyllithium (1.6 M solution in hexane, 246 mL, 0.39 moles) dropwise, maintaining the temperature at -5 ± 5 °C.
-
Stir the reaction mass for 1 to 2 hours at 10 ± 2 °C.
-
Cool the mass back to -5 ± 5 °C.
-
Slowly add a solution of trimethyl borate (60 g, 0.58 moles) in toluene (100 mL) to the reaction mass.
-
Stir for 1 to 2 hours at 10 ± 2 °C.
-
Quench the reaction by adding hydrogen peroxide and water.
-
Extract the product with toluene (2 x 200 mL).
-
Wash the combined organic layers with sodium chloride solution and then water.
-
Dry the organic layer over sodium sulfate.
-
Recover the solvent under vacuum.
-
Crystallize the product from diisopropyl ether, methanol, or a mixture thereof.
-
Filter the product and wash the slurry with diisopropyl ether, methanol, or a mixture thereof.
-
Dry the material under vacuum at 30 to 40 °C to obtain this compound.[1]
Quantitative Data:
| Product | Theoretical Yield | Actual Yield |
| This compound | 103.5 g | 80 g (77%) |
Application in Drug Development: Prasugrel's Mechanism of Action
The final product of this synthetic route, after further transformations, is Prasugrel. Prasugrel is a prodrug that is metabolized in the liver to its active metabolite. This active metabolite irreversibly binds to the P2Y12 ADP receptor on the surface of platelets.[2][3] This binding prevents ADP from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet activation and aggregation.[2] Specifically, the inhibition of the P2Y12 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and prevents the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[2]
References
Application Notes and Protocols: 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a key advanced intermediate in the synthesis of Prasugrel, a potent antiplatelet agent. Prasugrel is a thienopyridine derivative that acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in inhibiting platelet activation and aggregation.[1][2] The trityl group (triphenylmethyl) serves as a robust protecting group for the secondary amine in the tetrahydrothienopyridine core structure, preventing unwanted side reactions during the initial synthetic steps. The subsequent deprotection of the trityl group is a critical step to enable the final elaboration of the molecule into the active pharmaceutical ingredient (API).
These application notes provide detailed protocols for the use of this compound in the synthesis of Prasugrel, including deprotection and subsequent coupling and acetylation reactions. The provided data and experimental workflows are intended to guide researchers in the efficient and high-yielding synthesis of this important therapeutic agent.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 109904-26-9[3][4] |
| Molecular Formula | C₂₆H₂₃NOS[3][4] |
| Molecular Weight | 397.53 g/mol [3] |
| Appearance | Beige solid[3] |
| Melting Point | 210 °C (decomposition)[3] |
| Boiling Point | 548.2 °C at 760 mmHg[3] |
| Flash Point | 285.4 °C[3] |
| Density | 1.26 g/cm³[3] |
Application in Prasugrel Synthesis
The primary application of this compound is as a protected precursor to the core scaffold of Prasugrel. The synthetic strategy involves the following key transformations:
-
Deprotection of the Trityl Group: Removal of the trityl protecting group to liberate the secondary amine of the tetrahydrothienopyridine ring system.
-
N-Alkylation: Coupling of the deprotected intermediate with a suitable electrophile, typically 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
-
Acetylation: Introduction of the acetyl group at the 2-position of the thienopyridine ring to yield Prasugrel.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the trityl group using p-toluenesulfonic acid to yield 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2-one p-toluenesulfonate.[5]
Materials:
-
This compound
-
p-Toluenesulfonic acid (TsOH)
-
Tetrahydrofuran (THF)
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Add p-Toluenesulfonic acid (TsOH) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the product, 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2-one p-toluenesulfonate, may precipitate from the solution.
-
Filter the solid product and wash with a minimal amount of cold THF or acetone.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Yield | Purity | Reference |
| This compound | 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2-one p-toluenesulfonate | TsOH | THF | High | >98% | [5] |
Protocol 2: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (OXTP)
This protocol outlines the condensation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[6]
Materials:
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.0 eq) in acetonitrile in a reaction flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add anhydrous potassium carbonate (2.0 eq) to the cooled suspension.
-
Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (0.8 eq) to the reaction mixture at 0-5 °C.
-
Stir the mixture vigorously at 0-5 °C for 4 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (OXTP) as an oil.
Quantitative Data:
| Reactant | Product | Base | Solvent | Temperature | Time | Yield | Reference |
| 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (OXTP) | K₂CO₃ | Acetonitrile | 0-5 °C | 4 h | ~35% | [6][7] |
Protocol 3: Synthesis of Prasugrel from OXTP
This protocol details the final acetylation step to produce Prasugrel base.[6]
Materials:
-
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (OXTP)
-
Acetic anhydride
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Ice water
Procedure:
-
Dissolve OXTP (1.0 eq) in a mixture of DMF and acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a base such as sodium hydride (a slight excess) or potassium carbonate portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour or until completion is confirmed by TLC or HPLC.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield Prasugrel base.
-
The crude product can be further purified by crystallization.
Quantitative Data:
| Reactant | Product | Base | Solvent | Yield | Purity | Reference |
| OXTP | Prasugrel Base | NaH | DMF | High | >99% | [6][8] |
Visualizations
Prasugrel Synthesis Workflow
Caption: Synthetic pathway from the trityl-protected intermediate to Prasugrel.
Prasugrel Mechanism of Action: P2Y12 Receptor Inhibition
References
- 1. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Prasugrel synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Prasugrel Utilizing 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Introduction
Prasugrel is a potent thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1][2] The synthesis of Prasugrel involves the construction of a complex tetrahydrothieno[3,2-c]pyridine core. A common strategy in the synthesis of such heterocyclic compounds is the use of protecting groups to mask reactive sites during chemical transformations. 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one serves as a key protected intermediate in an efficient synthetic route to Prasugrel. The bulky trityl group protects the secondary amine of the pyridine ring, allowing for selective modifications at other positions of the molecule. This document provides detailed protocols for the synthesis of Prasugrel starting from this trityl-protected intermediate, including deprotection, condensation, and final acetylation steps.
Synthetic Pathway Overview
The synthesis of Prasugrel from this compound proceeds via a three-step sequence. The first step involves the acidic removal of the trityl protecting group. The resulting deprotected intermediate is then condensed with α-cyclopropylcarbonyl-2-fluorobenzyl bromide. The final step is the acetylation of the enolizable ketone to yield Prasugrel.
Experimental Protocols
Step 1: Synthesis of 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one p-toluenesulfonate
This protocol describes the deprotection of the trityl group from this compound.
-
In a 2 L 4-necked flask equipped with a thermometer and a mechanical stirrer, add a solution of 5-Trityl-5,6,7,7a-tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one (100 g, 0.25 moles) in tetrahydrofuran (1000 ml).
-
To this solution, add p-toluenesulfonic acid monohydrate (48 g, 0.25 moles) at a temperature of 25 ±5 °C.
-
Stir the reaction mass for 8 to 10 hours at 25 ±5 °C.
-
Filter the resulting solid product and wash it with tetrahydrofuran.
-
Dry the material under vacuum at 70 to 80 °C to obtain 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one p-toluenesulfonate.
Quantitative Data for Step 1
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Molar Ratio | Yield (%) | Purity (%) |
| 5-Trityl-5,6,7,7a-tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one | 397.53 | 100 | 0.25 | 1 | - | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 48 | 0.25 | 1 | - | - |
| Tetrahydrofuran | 72.11 | 1000 ml | - | - | - | - |
| Product: 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one p-toluenesulfonate | 341.42 | 75 | - | - | 99.4 | - |
Step 2: Synthesis of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridin-2-one (OXTP)
This protocol outlines the condensation of the deprotected intermediate with the side chain precursor.
Methodology
-
In a 2 L 4-necked flask equipped with a thermometer and mechanical stirrer, prepare a mixture of 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one hydrochloride (100 g, 0.52 moles) and ammonium bicarbonate (120 g, 1.51 moles) in dichloromethane (500 ml) at 5 ±5 °C.[5]
-
Slowly add 2-Fluoro-α-cyclopropyl carbonyl-benzyl bromide (148 g, 0.58 moles) to the mixture.[5]
-
Stir the reaction mass for 12 to 16 hours at 20 ±5 °C.[5]
-
Quench the reaction mass with water and extract the product with dichloromethane.[5]
-
Wash the organic layer with a 10% sodium chloride solution and then with water.[5]
-
Dry the organic layer over sodium sulfate and recover the solvent under vacuum.[5]
-
Crystallize the product in methanol, filter, and slurry wash with methanol.[5]
-
Dry the material under vacuum at 40-45 °C to obtain the final product.[5]
Quantitative Data for Step 2
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Molar Ratio | Yield (%) | Purity (%) |
| 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridin-2-one hydrochloride | 193.68 | 100 | 0.52 | 1 | - | - |
| 2-Fluoro-α-cyclopropyl carbonyl-benzyl bromide | 257.1 | 148 | 0.58 | ~1.1 | - | - |
| Ammonium bicarbonate | 79.06 | 120 | 1.51 | ~2.9 | - | - |
| Dichloromethane | 84.93 | 500 ml | - | - | - | - |
| Product: 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridin-2-one | 331.41 | 70 | - | - | - | 99.5 |
Step 3: Synthesis of Prasugrel (2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine)
This protocol details the final acetylation step to produce Prasugrel.
Methodology [1]
-
Suspend 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridin-2-one (100 g, 0.30 moles) in a mixture of toluene (400 ml) and acetic acid (100 ml) in a 2 L 4-necked flask under a nitrogen atmosphere at 20 ±5 °C.
-
Stir the suspension for 10 to 20 minutes.
-
Slowly add acetyl chloride (180 g, 2.29 moles) to the reaction mass at 20 ±2 °C.
-
Stir the reaction for 12 to 16 hours at 20 ±2 °C.
-
Quench the reaction mass by pouring it into a 30% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 500 ml).
-
Wash the combined organic layers with a sodium chloride solution and then with water, and dry over sodium sulfate.
-
Recover the solvent under vacuum and crystallize the product from a suitable solvent such as methanol, ethyl acetate, hexane, or a mixture thereof.
-
Filter the product and perform a slurry wash with one of the crystallization solvents.
-
Dry the final product at 40-45 °C to obtain Prasugrel.
Quantitative Data for Step 3
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Molar Ratio | Yield (%) | Purity (%) |
| 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridin-2-one | 331.41 | 100 | 0.30 | 1 | - | - |
| Acetyl chloride | 78.50 | 180 | 2.29 | ~7.6 | - | - |
| Toluene | 92.14 | 400 ml | - | - | - | - |
| Acetic acid | 60.05 | 100 ml | - | - | - | - |
| Product: Prasugrel | 373.46 | 70-80 | - | - | - | 99 |
Visualizations
Caption: Experimental workflow for the synthesis of Prasugrel.
Caption: Logical relationship of key transformations in Prasugrel synthesis.
References
- 1. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 2. US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Note and Protocol: Detritylation of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The removal of the trityl protecting group (detritylation) is a critical step in the synthesis of various heterocyclic compounds used in pharmaceutical research and drug development. This document provides a detailed protocol for the acidic detritylation of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one to yield 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridone-2 hydrochloride. The trityl group is a bulky protecting group commonly used for amines and alcohols, and its removal is typically achieved under acidic conditions.[1][2][3] The protocol outlined below is based on established chemical synthesis methods.[4]
Reaction Scheme
The overall reaction involves the acid-catalyzed cleavage of the N-trityl bond to yield the deprotected thienopyridinone as its hydrochloride salt.
Quantitative Data Summary
The following table summarizes the quantitative data for the detritylation protocol.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Hydrochloric Acid (HCl) | [4] |
| Solvent | Acetone | [4] |
| Temperature | 50°C, then 25°C | [4] |
| Reaction Time | 1 hour at 50°C, then 8-10 hours at 25°C | [4] |
| Product | 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridone-2 hydrochloride | [4] |
| Yield | 99% | [4] |
Experimental Protocol
This protocol details the step-by-step procedure for the detritylation of this compound.
Materials:
-
This compound (100 g, 0.25 moles)[4]
-
Acetone (500 ml)[4]
-
Hydrochloric acid (0.32 ml)[4]
-
Reaction vessel
-
Stirrer
-
Heating mantle/water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 100 g (0.25 moles) of this compound in 500 ml of acetone at 25°C.[4]
-
Acid Addition: To the stirred solution, add 0.32 ml of hydrochloric acid at 25°C.[4]
-
Heating: Heat the reaction mixture to 50°C and stir for 1 hour.[4]
-
Cooling and Stirring: Cool the reaction mass to 25°C and continue to stir for 8 to 10 hours.[4]
-
Product Isolation: Filter the resulting solid product and wash it with acetone.[4]
-
Drying: Dry the isolated material under vacuum at 60°C to obtain 42 g (99% yield) of 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridone-2 hydrochloride.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the detritylation of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
Application Notes and Protocols for the Purification of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one by Column Chromatography
Introduction
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a key intermediate in the synthesis of various pharmacologically active compounds, including Prasugrel, an antiplatelet agent.[1][2] The trityl protecting group on the nitrogen atom enhances the lipophilicity of the molecule, making column chromatography an effective method for its purification.[3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[5][6][7] The successful removal of impurities is crucial for the subsequent steps in a synthetic route and for ensuring the final product's purity.
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Elution solvent (Hexane:Ethyl Acetate mixture)
-
Rotary evaporator
Experimental Protocol:
1. Preparation of the Column: A glass column of appropriate size is selected based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight). The column is packed with silica gel as a slurry in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate). Care should be taken to ensure a homogenous and air-free packing.
2. Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane. Alternatively, for less soluble compounds, a dry-loading technique can be employed by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the prepared column.
3. Column Chromatography Elution: The purification is typically performed using a gradient elution method.[7] The elution is started with a non-polar solvent system, such as a high ratio of hexane to ethyl acetate (e.g., 95:5), and the polarity is gradually increased by increasing the proportion of ethyl acetate. The progress of the separation is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. The fractions containing the pure product are identified by comparing their TLC spots with that of a reference standard, if available. For thienopyridine derivatives, a common mobile phase for column chromatography is a mixture of hexane and ethyl acetate.[8]
4. Isolation of the Purified Product: The fractions containing the pure this compound are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified product as a solid. The purity of the final product can be assessed by various analytical techniques such as HPLC, LC-MS, and NMR.
Data Presentation
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 95:5 to 70:30 v/v) |
| Column Dimensions | Dependent on the scale of purification |
| Flow Rate | Gravity-driven or low pressure |
| Sample Loading | Dry loading or concentrated solution in DCM |
| Detection | TLC with UV visualization (254 nm) |
| Expected Rf of Product | ~0.3-0.5 in 80:20 Hexane:Ethyl Acetate (This is an estimate and should be determined experimentally) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone | 109904-26-9 [chemicalbook.com]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for N-tritylation of tetrahydrothienopyridinone
Application Note: N-Tritylation of Tetrahydrothienopyridinone
Introduction
The N-tritylation of tetrahydrothienopyridinone is a crucial chemical transformation employed in medicinal chemistry and drug development. The trityl (triphenylmethyl) group serves as a sterically bulky protecting group for the secondary amine present in the tetrahydrothienopyridinone core. This protection strategy is essential for preventing undesired side reactions at the nitrogen atom during subsequent synthetic modifications of other parts of the molecule. The trityl group can be introduced under relatively mild conditions and, importantly, can be removed (deprotected) using mild acidic conditions, ensuring the integrity of the parent molecule.[1][2] This application note provides a detailed experimental procedure for the N-tritylation of a generic tetrahydrothienopyridinone scaffold, along with representative data and a workflow diagram.
Reaction Principle
The N-tritylation reaction proceeds via a nucleophilic substitution mechanism, likely S_N1, where the nitrogen atom of the tetrahydrothienopyridinone attacks the electrophilic carbon of trityl chloride. The reaction is facilitated by a base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1] The stability of the trityl cation intermediate is a key feature of this reaction.[1]
Experimental Protocol
Materials and Reagents:
-
Tetrahydrothienopyridinone derivative
-
Trityl chloride (TrCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[1][3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tetrahydrothienopyridinone derivative (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.5 to 2.0 equivalents). If using pyridine, it can often be used as the solvent itself.[1][4]
-
Addition of Tritylating Agent: Add trityl chloride (1.1 to 1.2 equivalents) portion-wise to the stirred solution at room temperature. For less reactive amines, the addition of a catalytic amount of DMAP (0.1 equivalents) can accelerate the reaction.[1][3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tritylated tetrahydrothienopyridinone.
Data Presentation
The following table summarizes representative quantitative data for N-tritylation reactions of various heterocyclic amines, which can be considered analogous to the N-tritylation of tetrahydrothienopyridinone.
| Starting Material | Tritylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Glycine methyl ester HCl | Trityl chloride | Triethylamine | Chloroform | 6 | High | |
| Morpholine | Trityl chloride-AlCl₃ complex | Morpholine | - | - | - | [5] |
| 4-Dimethylaminopyridine | Trityl chloride | - | Dichloromethane | 3 | 96 | [3] |
| Indole | N-trityl-N-(β-cyanoethyl)amines | Acetic Acid | Benzene | 10 | 85-95 | |
| Primary Amines | Trityl chloride | Pyridine | Pyridine | - | High | [4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-tritylation of tetrahydrothienopyridinone.
Signaling Pathway (Illustrative)
While the N-tritylation procedure itself is a chemical synthesis step, the resulting compound may be an intermediate in the development of a drug targeting a specific signaling pathway. The following is an illustrative example of how such a compound might interact with a hypothetical pathway.
Caption: Hypothetical inhibition of a signaling pathway by a drug candidate.
References
Application Notes and Protocols for Thienopyridine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridines are a class of heterocyclic compounds containing a thiophene ring fused to a pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and approved drugs, such as the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel.[1][2] There are six possible isomers of thienopyridine, determined by the mode of annulation between the thiophene and pyridine rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.[1][3] The synthesis of these isomers is a key focus in the development of new therapeutics. This document provides detailed application notes and protocols for the formation of the thienopyridine ring system, focusing on common and effective synthetic strategies.
Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is arguably the most studied isomer due to its prevalence in pharmacologically active compounds. Key synthetic strategies include the Gewald reaction followed by pyridine ring annulation, the Friedländer annulation, and the Gould-Jacobs reaction.
Method 1: Gewald Aminothiophene Synthesis and Subsequent Pyridine Ring Formation
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[4][5][6] These 2-aminothiophene intermediates are then cyclized to form the desired thieno[2,3-b]pyridine ring. This approach offers a high degree of flexibility in introducing substituents onto the thiophene ring.
The general workflow involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[4] The subsequent pyridine ring closure can be achieved through various condensation reactions.
Caption: Workflow for Thieno[2,3-b]pyridine synthesis via the Gewald reaction.
Table 1: Reaction Conditions for Thieno[2,3-b]pyridine Synthesis via Gewald Reaction
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Cyclohexanone, Malononitrile, Sulfur | Morpholine, Ethanol, Reflux | 3-Amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carbonitrile | ~70-80% | [6] |
| 4-Methylcyclohexanone, Ethyl cyanoacetate, Sulfur | Diethylamine, Ethanol, 50°C | Ethyl 3-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxylate | 75% | [7] |
| 1-Isopropyl-4-piperidone, Malononitrile, Sulfur | Ethanol, Triethylamine, Reflux, 8h | 2-Amino-3-cyano-1-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | N/A | [8] |
| Pyridine-2(1H)-thiones, Chloroacetonitrile | Sodium ethoxide, Ethanol, Reflux | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | N/A | [9] |
Protocol 1: Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile [10]
This protocol details the cyclization of a pre-formed S-alkylated intermediate, which is a common strategy following the initial steps related to the Gewald synthesis logic.
-
Step 1: Preparation of the Intermediate: A mixture of 2-cyano-N-(6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridin-3-yl)acetamide (a pyridine-2-thione derivative) and chloroacetonitrile is refluxed in ethanol with sodium ethoxide. This step forms the S-alkylated precursor.
-
Step 2: Intramolecular Cyclization (Thorpe-Ziegler): A mixture of the S-alkylated intermediate (e.g., 2-((3-cyanopyridin-2-yl)thio)acetonitrile derivative) is treated with a base to induce intramolecular cyclization.
-
Detailed Procedure for a related cyclization: A mixture of 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile (5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in N,N-dimethylformamide (10 mL) is stirred for 2 hours at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is poured onto ice water.
-
Purification: The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., dioxane or DMF) to yield the pure 3-aminothieno[2,3-b]pyridine derivative. In a specific example, 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile was obtained in 90% yield.[10]
Method 2: Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline and, by analogy, thienopyridine ring systems.[11][12] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester).[11] For thienopyridines, this translates to the reaction of a 2-aminothiophene-3-carbaldehyde or 2-aminothiophene-3-ketone with a methylene-containing compound.[1]
Caption: General scheme for the Friedländer Annulation to form thienopyridines.
Table 2: Reaction Conditions for Thieno[2,3-b]pyridine Synthesis via Friedländer Annulation
| 2-Aminothiophene Derivative | Methylene Compound | Reagents & Conditions | Yield (%) | Reference |
| 2-Amino-3-benzoylthiophene | Ethyl acetoacetate | Acetic acid, Reflux | High | [1] |
| 2-Amino-3-cyanothiophenes | 1,3-Diketones | Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., TsOH), Heat | Variable | [1] |
| 2-Aminobenzaldehyde | Ketones | Trifluoroacetic acid, Toluenesulfonic acid, or Iodine catalysis | Variable | [11] |
Protocol 2: General Procedure for Friedländer Synthesis of Thieno[2,3-b]pyridines [1]
-
Reactant Mixture: To a solution of the 2-aminothiophene-3-carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the active methylene compound (1-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine, KOH). Lewis acid catalysts can also be employed.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the pure thieno[2,3-b]pyridine.
Method 3: Gould-Jacobs Reaction
The Gould-Jacobs reaction is another classical method for synthesizing 4-hydroxyquinoline derivatives, which can be adapted for thienopyridines.[13][14] This multi-step process typically begins with the reaction of an aniline (or in this case, a 2-aminothiophene) with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[1][13] The resulting intermediate is then cyclized at high temperature, followed by hydrolysis and decarboxylation if desired.
Caption: The Gould-Jacobs reaction pathway for thienopyridine synthesis.
Table 3: Reaction Conditions for Thieno[2,3-b]pyridine Synthesis via Gould-Jacobs Reaction
| 2-Aminothiophene Derivative | Malonate Derivative | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiophene | Diethyl ethoxymethylenemalonate (EMME) | 1. Condensation (heat) 2. Thermal cyclization in Dowtherm A | Benzothieno[2,3-b]pyridin-4(1H)-one derivative | High | [3] |
| 4-Aminothieno[2,3-d]pyrimidines | Diethyl ethoxymethylenemalonate (EMME) | Classical heating or solvent-free microwave irradiation | Thieno[3,2-e]pyrimido[1,2-c]pyrimidines | N/A | [15] |
Protocol 3: General Procedure for Gould-Jacobs Synthesis of 4-Hydroxythieno[2,3-b]pyridines [1][3]
-
Step 1: Condensation: A mixture of the 2-aminothiophene (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.
-
Step 2: Thermal Cyclization: The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically ~250°C) for 15-30 minutes.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a suitable solvent like hexane or ether to remove the high-boiling solvent.
-
Purification: The crude product, ethyl 4-hydroxythieno[2,3-b]pyridine-3-carboxylate, can be purified by recrystallization.
-
(Optional) Step 3: Hydrolysis and Decarboxylation: The ester is saponified by refluxing with aqueous sodium hydroxide. The resulting solution is acidified to precipitate the carboxylic acid. The collected and dried carboxylic acid is then heated above its melting point until carbon dioxide evolution ceases, yielding the 4-hydroxythieno[2,3-b]pyridine.
Synthesis of Thieno[3,2-b]pyridines
The synthesis of thieno[3,2-b]pyridines often involves building the pyridine ring onto a pre-formed 3-aminothiophene or utilizing cyclization reactions of appropriately substituted thiophenes.
Method: Suzuki Coupling and Cyclization
A modern approach involves the use of cross-coupling reactions to install necessary functionalities, followed by cyclization. For instance, a substituted 3-bromothiophene can be coupled with an arylboronic acid, followed by further transformations to build the pyridine ring.
Table 4: Reaction Conditions for Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates [16]
| Starting Material | Coupling Partner | Catalyst/Base | Solvent/Temp/Time | Product | Yield (%) |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium p-tolyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Dioxane/H₂O, Heat, 4.5h | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84% |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Dioxane/H₂O, Heat, 4h | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70% |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Dioxane/H₂O, Heat, 4h | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66% |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 3-furanylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Dioxane/H₂O, Heat, 4.5h | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52% |
Protocol 4: Synthesis of Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate [16]
-
Reactant Mixture: To a flask are added methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.150 g, 0.554 mmol), potassium p-tolyltrifluoroborate (0.132 g, 0.664 mmol), PdCl₂(dppf)·CH₂Cl₂ (4 mol%), and a solvent mixture of dioxane and water.
-
Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., Argon or Nitrogen) for 4.5 hours. The reaction progress is monitored by TLC.
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using 40% ether/petroleum ether as eluent) to yield the pure product as a white solid (0.132 g, 84% yield).
Synthesis of Thieno[2,3-c]pyridines
The synthesis of the thieno[2,3-c]pyridine isomer can be achieved by constructing the thiophene ring onto a pre-existing pyridine or by building the pyridine ring from a thiophene precursor.[17] A novel metal-free approach involves a denitrogenative transformation of a fused 1,2,3-triazole.[17][18]
Method: 1,2,3-Triazole-Mediated Denitrogenative Transformation
This three-step method begins with a one-pot triazolization reaction, followed by a Pomeranz-Fritsch cyclization to create a fused triazole system, which then undergoes an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[17][18]
Caption: Synthesis of Thieno[2,3-c]pyridines via a fused triazole intermediate.
Table 5: Reaction Conditions for the Final Denitrogenative Transformation Step [17]
| Fused Triazole Reactant | Nucleophile/Solvent | Catalyst/Temp/Time | Product | Yield (%) |
| Thieno[2,3-c][7][10][19]triazolo[1,5-a]pyridine | Methanol | H₂SO₄ (cat.), 100°C, 3h | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 86% |
| Thieno[2,3-c][7][10][19]triazolo[1,5-a]pyridine | Butan-1-ol | H₂SO₄ (cat.), 100°C, 3h | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 81% |
| Thieno[2,3-c][7][10][19]triazolo[1,5-a]pyridine | Acetic Acid | 100°C, 1h | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 85% |
| Thieno[2,3-c][7][10][19]triazolo[1,5-a]pyridine | Propanoic Acid | 100°C, 1h | Thieno[2,3-c]pyridin-7-ylmethyl propanoate | 82% |
Protocol 5: Synthesis of 7-(Methoxymethyl)thieno[2,3-c]pyridine [17]
-
Reactant Mixture: In a reaction vessel, dissolve the thieno[2,3-c][7][10][19]triazolo[1,5-a]pyridine starting material (1 equivalent) in methanol (serving as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture at 100°C for 3 hours under a nitrogen atmosphere.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. Gould-Jacobs Reaction [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its trityl-protected heterocyclic scaffold is a versatile building block in medicinal chemistry. This document provides detailed protocols for the scale-up synthesis of this compound, starting from commercially available 2-(thiophen-2-yl)ethan-1-amine. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Synthetic Scheme
The overall synthetic route involves a three-step process starting from 2-(thiophen-2-yl)ethan-1-amine:
-
Step 1: Pictet-Spengler Cyclization to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
-
Step 2: N-Tritylation of the secondary amine to yield 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Step 3: Oxidation of the thiophene ring to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
This procedure is adapted from established methods for the Pictet-Spengler cyclization of thiophene derivatives.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 2-(Thiophen-2-yl)ethan-1-amine | 127.20 | 100 g | 0.786 |
| Paraformaldehyde | 30.03 | 26.0 g | 0.866 |
| Dichloromethane (DCM) | 84.93 | 600 mL | - |
| Hydrochloric acid in Dioxane (4 M) | - | 216 mL | 0.866 |
Protocol:
-
To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-(thiophen-2-yl)ethan-1-amine (100 g, 0.786 mol) and dichloromethane (600 mL).
-
Stir the solution at room temperature (20-25 °C) to ensure complete dissolution.
-
Add paraformaldehyde (26.0 g, 0.866 mol) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting amine.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 4 M hydrochloric acid in dioxane (216 mL, 0.866 mol) to the stirred solution over 30 minutes. An exotherm may be observed.
-
Heat the mixture to 65-70 °C and stir for an additional 4-6 hours. A precipitate will form.
-
Cool the mixture to 0-5 °C and stir for 1 hour to complete precipitation.
-
Collect the solid by filtration, wash with cold dichloromethane (2 x 100 mL), and dry under vacuum at 40-50 °C to a constant weight.
Expected Yield: 125-135 g (84-90%) of a white to off-white solid. Purity (by Titration): >98%.
Step 2: Synthesis of 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This protocol describes the protection of the secondary amine with a trityl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl | 175.68 | 100 g | 0.569 |
| Triethylamine (TEA) | 101.19 | 173 mL (126.5 g) | 1.25 |
| Trityl chloride (TrCl) | 278.78 | 165 g | 0.592 |
| Dichloromethane (DCM) | 84.93 | 1000 mL | - |
Protocol:
-
In a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (100 g, 0.569 mol) in dichloromethane (800 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add triethylamine (173 mL, 1.25 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to form the free base in situ.
-
In a separate flask, dissolve trityl chloride (165 g, 0.592 mol) in dichloromethane (200 mL).
-
Add the trityl chloride solution to the reaction mixture dropwise over 1 hour, keeping the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford the pure product.
Expected Yield: 190-210 g (88-96%) of a white crystalline solid. Purity (by HPLC): >99%.
Step 3: Synthesis of this compound
This final step involves a directed oxidation of the thiophene ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 381.54 | 100 g | 0.262 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 115 mL | 0.288 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 800 mL | - |
| Trimethyl borate | 103.91 | 33 mL (28.8 g) | 0.277 |
| Hydrogen peroxide (30% aq. solution) | 34.01 | 30 mL | ~0.29 |
| Toluene | 92.14 | 500 mL | - |
Protocol:
-
To a 2 L, flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (100 g, 0.262 mol) and anhydrous tetrahydrofuran (800 mL).
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 115 mL, 0.288 mol) dropwise over 1 hour, maintaining the internal temperature below -15 °C. The solution may turn deep red or brown.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Add trimethyl borate (33 mL, 0.277 mol) dropwise over 30 minutes, keeping the temperature below -15 °C.
-
Allow the reaction to warm to 0 °C and stir for 2 hours.
-
Cool the mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of 30% hydrogen peroxide solution (30 mL). Caution: This addition is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Add water (500 mL) and toluene (500 mL). Separate the layers.
-
Extract the aqueous layer with toluene (2 x 250 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system such as isopropanol or ethyl acetate/hexane.
Expected Yield: 85-95 g (81-91%) of a beige solid. Purity (by HPLC): >98%. Melting Point: ~210 °C (decomposition)[1].
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of this compound (100 g scale of intermediate 2)
| Step | Starting Material | Key Reagents | Product | Expected Yield (g) | Yield (%) | Purity |
| 1 | 2-(Thiophen-2-yl)ethan-1-amine | Paraformaldehyde, HCl | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl | 125-135 | 84-90 | >98% (Titration) |
| 2 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl | Trityl chloride, TEA | 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 190-210 | 88-96 | >99% (HPLC) |
| 3 | 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | n-BuLi, Trimethyl borate, H₂O₂ | This compound | 85-95 | 81-91 | >98% (HPLC) |
Analytical Characterization
This compound:
-
Molecular Formula: C₂₆H₂₃NOS
-
Molecular Weight: 397.53 g/mol [1]
-
Appearance: Beige solid[1]
-
HPLC: Purity should be determined using a suitable C18 column with a mobile phase gradient of acetonitrile and water, with UV detection.
Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of the target compound.
References
Application Notes and Protocols for the Characterization of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. The analytical methods covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. These protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.
Introduction
This compound is a crucial intermediate in the manufacturing of Prasugrel, a thienopyridine class inhibitor of platelet aggregation.[1] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines validated analytical methods for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₃NOS | [2][3] |
| Molecular Weight | 397.53 g/mol | [2][3] |
| CAS Number | 109904-26-9 | [3] |
| Appearance | Beige solid | [3] |
| Melting Point | 210 °C (decomposes) | [3] |
| Boiling Point | 548.2 °C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This RP-HPLC method is suitable for determining the purity of this compound and for monitoring reaction progress during its synthesis. The method is adapted from established procedures for Prasugrel and its impurities.[4][5][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Gemini C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]
-
Mobile Phase: A mixture of 0.05M Potassium dihydrogen orthophosphate buffer and acetonitrile (30:70 v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Data Presentation:
Table 2: HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05M KH₂PO₄ : Acetonitrile (30:70) |
| Flow Rate | 1.2 mL/min |
| Temperature | 30 °C |
| Detection | UV at 220 nm |
| Expected Retention Time | 5 - 10 min |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Workflow for HPLC Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts:
The trityl group will exhibit characteristic signals in the aromatic region, while the tetrahydrothienopyridinone core will show signals in the aliphatic region.
Table 3: Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.50 | m | 15H | Trityl-H |
| 5.80 - 6.00 | s | 1H | C=CH |
| 3.50 - 3.80 | m | 1H | CH-N |
| 2.80 - 3.20 | m | 4H | CH₂-N and CH₂-S |
| 2.20 - 2.60 | m | 2H | CH₂ |
Expected ¹³C NMR Chemical Shifts:
Table 4: Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 195 - 205 | C=O |
| 140 - 145 | Quaternary C of Trityl |
| 125 - 130 | CH of Trityl |
| 120 - 125 | C=CH |
| 110 - 115 | C-S |
| 70 - 75 | C-Trityl |
| 50 - 60 | CH-N |
| 40 - 50 | CH₂-N |
| 25 - 35 | CH₂ and CH₂-S |
Logical Relationship for NMR Signal Assignment:
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound and can provide fragmentation information for further structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infuse into the mass spectrometer.
Expected Mass Spectrum Data:
Table 5: Expected m/z Values in ESI-MS
| m/z | Ion |
| 398.15 | [M+H]⁺ |
| 420.13 | [M+Na]⁺ |
| 243.09 | [Trityl Cation]⁺ |
General Fragmentation Pathway:
The most prominent fragmentation is expected to be the cleavage of the C-N bond connecting the trityl group to the nitrogen atom, resulting in a stable trityl cation.
Conclusion
The analytical methods detailed in this document provide a robust framework for the characterization of this compound. Adherence to these protocols will ensure the reliable assessment of the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development and manufacturing of Prasugrel.
References
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. au.edu.sy [au.edu.sy]
- 6. jocpr.com [jocpr.com]
- 7. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one for improved yields.
Troubleshooting Guide
Question: My reaction yield is significantly lower than the reported 99%. What are the common causes?
Answer: Low yields in this synthesis can often be attributed to several factors. The most critical aspects to investigate are the quality and handling of reagents, moisture control, and temperature management.
-
Reagent Quality: The n-butyllithium is highly reactive and its concentration can degrade over time. It is crucial to use a freshly titrated or newly purchased solution. The starting material, 5-Triphenylmethyl-tetrahydro-4,5,6,7-thieno-[3,2-c]-pyridine, should be pure and completely dry.
-
Moisture Contamination: This reaction is extremely sensitive to moisture. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) must be anhydrous.
-
Temperature Control: The initial lithiation step is exothermic. Maintaining the temperature at -5 ±5 °C is critical. Higher temperatures can lead to side reactions and decomposition of the lithiated intermediate. Similarly, the addition of trimethyl borate and the subsequent steps should be performed within the recommended temperature range of 10 ±2 °C.
-
Incomplete Reaction: Insufficient reaction time during the lithiation or borate addition steps can result in a low yield. Ensure the reaction is stirred for the full duration specified in the protocol.
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: The primary byproduct is often unreacted starting material. This indicates an issue with the lithiation step. Ensure the n-butyllithium is active and added at the correct stoichiometry. Another possibility is the formation of homocoupled products if the reaction is not managed correctly. To minimize byproducts, focus on rigorous control of temperature, ensuring an inert atmosphere, and using high-purity, anhydrous reagents.
Question: The final product is difficult to crystallize. What can I do?
Answer: Crystallization issues can arise from impurities or the use of an incorrect solvent system.
-
Purification: Ensure the crude product is properly washed to remove any remaining reagents or byproducts. A wash with a sodium chloride solution followed by water is recommended.[1]
-
Solvent System: The protocol suggests crystallization from diisopropyl ether, methanol, or a mixture thereof.[1] If one solvent is not effective, try a combination or a different solvent system. Slow cooling of the crystallization solution can also promote the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal can help induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of n-butyllithium in this reaction?
A1: n-Butyllithium is a strong organolithium base used to deprotonate the thiophene ring at the position adjacent to the sulfur atom, creating a lithiated intermediate. This intermediate is a potent nucleophile that then reacts with the trimethyl borate.
Q2: Why is trimethyl borate used in the synthesis?
A2: Trimethyl borate acts as an electrophile that traps the lithiated intermediate, forming a boronate ester. This boronate ester is then oxidized in the subsequent step to introduce the hydroxyl group, which tautomerizes to the final ketone product.
Q3: What is the purpose of the hydrogen peroxide and water quench?
A3: The addition of hydrogen peroxide and water is the oxidative workup step. Hydrogen peroxide oxidizes the boronate ester to a hydroxyl group, and water hydrolyzes any remaining reactive species. This step is crucial for the formation of the final product.[1]
Q4: Can I use a different base instead of n-butyllithium?
A4: While other strong bases might be capable of deprotonating the thiophene ring, n-butyllithium is commonly used and has been shown to be effective, leading to a high yield of 99%.[1] Using a different base would require significant optimization of the reaction conditions.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-Triphenylmethyl-tetrahydro-4,5,6,7-thieno-[3,2-c]-pyridine (100 g, 0.26 moles) | [1] |
| n-Butyllithium | 246 ml, 0.39 moles (1.6 M solution in hexane) | [1] |
| Trimethyl borate | 60 g, 0.58 moles | [1] |
| Reaction Temperature | -5 °C to 10 °C | [1] |
| Solvent | Tetrahydrofuran and Toluene (2:5 mixture, 700 ml) | [1] |
| Final Product Yield | 80 g (99%) | [1] |
Detailed Experimental Protocol
This protocol is based on the method described by Mayuka Labs Pvt. Ltd.[1]
Step 1: Lithiation
-
In a 5 L, 4-necked flask equipped with a thermometer and a mechanical stirrer, dissolve 100 g (0.26 moles) of 5-Triphenylmethyl-tetrahydro-4,5,6,7-thieno-[3,2-c]-pyridine in 700 ml of a 2:5 mixture of tetrahydrofuran and toluene.
-
Cool the solution to -5 ±5 °C.
-
Slowly add 246 ml (0.39 moles) of a 1.6 M solution of n-butyl lithium in hexane to the cooled solution.
-
Stir the reaction mixture for 1 to 2 hours at 10 ±2 °C.
Step 2: Borate Ester Formation
-
Cool the reaction mass back to -5 ±5 °C.
-
Slowly add a solution of 60 g (0.58 moles) of trimethyl borate in 100 ml of toluene.
-
Stir the reaction mixture for 1 to 2 hours at 10 ±2 °C.
Step 3: Oxidative Workup and Extraction
-
Quench the reaction by adding hydrogen peroxide and water.
-
Extract the product with toluene (2 x 200 ml).
-
Wash the combined organic layers with a sodium chloride solution, followed by water.
-
Dry the organic layer over sodium sulfate.
Step 4: Crystallization and Isolation
-
Remove the solvent under vacuum.
-
Crystallize the resulting product from diisopropyl ether, methanol, or a mixture of the two.
-
Filter the product and wash the solid with diisopropyl ether, methanol, or a mixture thereof.
-
Dry the final product under vacuum at 30 to 40 °C to obtain this compound (80 g, 99% yield).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for improving synthesis yield.
References
Technical Support Center: Synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the production of pharmacologically active compounds like Prasugrel.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: Based on the analysis of related synthetic pathways for Prasugrel, the primary side product of concern is the premature detritylation of the starting material or the product itself. This leads to the formation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. Other potential, though less commonly reported, side products can arise from over-lithiation or incomplete oxidation.
Q2: What reaction conditions favor the formation of the detritylated side product?
A2: The N-trityl group is susceptible to cleavage under acidic conditions. Any adventitious moisture or acidic impurities in the reagents or solvents can lead to detritylation. While the reaction is performed under basic conditions with n-butyllithium, the work-up and purification steps must be carefully controlled to avoid exposure to acidic environments.
Q3: Can n-butyllithium itself cause side reactions?
A3: Yes, n-butyllithium is a very strong base and nucleophile. Potential side reactions include:
-
Over-lithiation: Deprotonation at other positions on the thienopyridine ring system, which can lead to a mixture of products upon quenching with trimethyl borate.
-
Reaction with solvent: If tetrahydrofuran (THF) is used as a solvent, n-butyllithium can deprotonate it, especially at temperatures above -20°C. This consumes the reagent and can introduce impurities.
Q4: Are there any known impurities from the borylation-oxidation step?
A4: Incomplete oxidation of the boronate ester intermediate can lead to the presence of boronic acid or boronic ester impurities in the final product. The use of a sufficient excess of hydrogen peroxide and ensuring adequate reaction time are crucial to drive the oxidation to completion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete lithiation. 2. Premature detritylation. 3. Inefficient oxidation. 4. Degradation of n-butyllithium. | 1. Ensure the starting material is completely dry. Use freshly titrated n-butyllithium. Consider using an excess of n-butyllithium (e.g., 1.1-1.2 equivalents). 2. Maintain strictly anhydrous and aprotic conditions throughout the reaction. Use a non-acidic work-up procedure. 3. Use a sufficient excess of hydrogen peroxide (e.g., 2-3 equivalents). Ensure the reaction is stirred efficiently during oxidation. 4. Use a fresh bottle of n-butyllithium or titrate it before use to determine the exact concentration. |
| Presence of a significant amount of detritylated side product | 1. Adventitious moisture or acidic impurities. 2. Acidic work-up conditions. | 1. Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Quench the reaction with a non-acidic reagent (e.g., saturated aqueous sodium bicarbonate solution). Avoid using strong acids during extraction and purification. |
| Formation of multiple unidentified side products | 1. Over-lithiation. 2. Reaction of n-butyllithium with the solvent. | 1. Add n-butyllithium slowly at a low temperature (e.g., -78°C) to control the reaction and minimize side reactions. 2. Maintain the reaction temperature below -20°C when using THF as a solvent. |
| Incomplete reaction (starting material remains) | 1. Insufficient n-butyllithium. 2. Low reaction temperature for lithiation. | 1. Use freshly titrated n-butyllithium and ensure the correct stoichiometry. 2. While initial addition should be at low temperature, allowing the reaction to slowly warm up to a slightly higher temperature (e.g., -20°C to 0°C) for a short period might improve conversion. Monitor the reaction by TLC or LC-MS. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established synthetic routes for Prasugrel intermediates.
Materials:
-
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
n-Butyllithium (in hexanes)
-
Trimethyl borate
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous THF and anhydrous toluene. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70°C. Stir the reaction mixture at -78°C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction mixture to 0°C in an ice bath. Carefully add 30% hydrogen peroxide (2.5 eq) dropwise. The addition is exothermic, so maintain the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Technical Support Center: Detritylation of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detritylation of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
Frequently Asked Questions (FAQs)
Q1: My detritylation reaction is incomplete or sluggish. What are the common causes and how can I resolve this?
A1: Incomplete detritylation is a frequent issue. Several factors could be responsible:
-
Insufficient Acid Strength: The N-trityl group on a saturated heterocycle can be robust. If you are using a weak acid like acetic acid, consider switching to a stronger one.
-
Low Reagent Concentration: The concentration of the acid may be too low to effectively drive the reaction to completion.
-
Steric Hindrance: The local steric environment of the trityl group can affect the rate of cleavage.
-
Reagent Degradation: Ensure that your acidic reagents, particularly solutions of HCl in organic solvents or trifluoroacetic acid (TFA), are fresh and anhydrous.
Troubleshooting Steps:
-
Increase Acid Strength: If using a mild acid (e.g., formic acid), switch to a stronger acid like TFA.[1][2]
-
Increase Acid Concentration: Gradually increase the concentration of the acid in the reaction mixture.
-
Elevate Temperature: Gently heating the reaction can increase the rate of detritylation. However, monitor closely for side product formation.
-
Consider a Lewis Acid: Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can be effective for detritylation, sometimes under milder conditions than Brønsted acids.[1][3]
Q2: I am observing side products in my reaction mixture. What are they and how can I prevent their formation?
A2: The primary side reaction of concern is the re-attachment of the trityl cation to the newly deprotected nitrogen. The trityl cation is a stable and reactive electrophile that can be trapped by any available nucleophile.
Another potential, though less likely, side reaction with a complex molecule like a tetrahydrothienopyridinone could involve acid-catalyzed reactions at other sites if the conditions are too harsh.
Preventative Measures:
-
Use of Scavengers: This is the most critical step to prevent re-tritylation. Scavengers are added to the reaction mixture to trap the trityl cation as it forms. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS).[4][5]
-
Control of Reaction Conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. Overly harsh conditions (very strong acid, high temperatures) can lead to undesired side reactions.
Q3: How do I choose the right deprotection strategy for my substrate?
A3: The choice of deprotection method depends on the other functional groups present in your molecule and their stability to the reaction conditions.
-
For robust molecules: A standard approach using a strong acid like TFA with a scavenger is often the most efficient.
-
For acid-sensitive molecules: If your molecule contains other acid-labile protecting groups or functionalities, consider milder acidic conditions (e.g., formic acid) or an alternative deprotection strategy.[1] Lewis acid-mediated deprotection or reductive deprotection methods can be explored in these cases.[3][4][6]
Q4: What are some alternative, non-acidic methods for detritylation?
A4: While acidic deprotection is the most common, other methods exist for sensitive substrates:
-
Reductive Deprotection: Conditions such as lithium metal in the presence of a catalytic amount of naphthalene can effectively cleave N-trityl groups.[6] This method is useful when you need to avoid acidic conditions entirely.
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation (e.g., using a palladium catalyst) can be used to remove a trityl group, although this is less common for N-trityl groups compared to O-trityl groups and would be dependent on the other functionalities in the molecule.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Switch to a stronger acid (e.g., TFA) or increase the concentration of the current acid.[1][2] |
| Steric hindrance around the trityl group. | Increase reaction time and/or temperature. Consider using a Lewis acid catalyst.[1] | |
| Deactivated or old reagents. | Use fresh, anhydrous acid and solvents. | |
| Formation of Side Products | Re-attachment of the trityl cation. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.[4][5] |
| Degradation of the starting material or product. | Use milder reaction conditions (lower temperature, less concentrated acid). | |
| Difficult Product Isolation | Triphenylmethanol or other trityl byproducts co-eluting with the product. | After reaction completion, quench with a base and perform an aqueous workup. The trityl byproducts are often less polar and can be separated by chromatography. Precipitation of the product from a suitable solvent system can also be effective. |
Experimental Protocols
Protocol 1: Detritylation using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
To the solution, add triethylsilane (TES) or triisopropylsilane (TIS) (1.1 - 2.0 equiv).
-
Add trifluoroacetic acid (TFA) (5-20 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Detritylation using Formic Acid
-
Dissolve this compound (1.0 equiv) in formic acid (97%+).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the formic acid with a base (e.g., saturated sodium bicarbonate solution) at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Detritylation using a Lewis Acid
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O) (1.1-2.0 equiv) at 0 °C.[4]
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Guides
References
Technical Support Center: Optimization of Reaction Time for 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the synthesis of prasugrel.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is a three-stage process starting from 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[2] The key steps are:
-
Lithiation: Deprotonation of the thiophene ring using a strong base like n-butyllithium.
-
Borylation: Reaction of the resulting organolithium species with trimethyl borate to form a boronic ester intermediate.
-
Oxidation: In-situ oxidation of the boronic ester with hydrogen peroxide to yield the final ketone product.
Q2: What are the typical reaction times for each stage of the synthesis?
A2: Based on reported protocols, the lithiation and borylation stages each have a reaction time of approximately 1 to 2 hours.[2] The final oxidation step is typically a rapid quench. However, these times can be influenced by several factors as detailed in the troubleshooting section.
Q3: Are there any known impurities or side products to be aware of?
A3: While the provided literature indicates a high yield of 99%, potential side reactions in similar syntheses include incomplete lithiation, formation of homocoupling byproducts from the organolithium intermediate, and incomplete oxidation.[2][3] Careful control of reaction conditions is crucial to minimize these.
Troubleshooting Guide
Issue 1: Slow or Incomplete Lithiation (Stage 1)
Q: My lithiation reaction is sluggish, and I observe a significant amount of starting material even after the recommended 2 hours. What could be the cause?
A: Several factors can lead to incomplete lithiation. Consider the following troubleshooting steps:
-
Moisture Contamination: Organolithium reagents like n-butyllithium are extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Reagent Quality: The titer of the n-butyllithium solution may be lower than stated. It is advisable to titrate the n-BuLi solution before use.
-
Temperature: While the protocol specifies -5 to 10 °C, very low temperatures can slow down the reaction rate.[2] Ensure the reaction temperature is maintained within the optimal range.
-
Solvent Composition: The presence of a coordinating solvent like tetrahydrofuran (THF) is crucial for the reactivity of n-BuLi. The recommended THF:toluene ratio of 2:5 should be maintained.[2]
| Parameter | Standard Condition[2] | Optimization Suggestion | Expected Outcome on Reaction Time |
| Temperature | -5 to 10 °C | Maintain temperature strictly at 10 °C. | Potentially faster reaction rate. |
| Solvent Ratio (THF:Toluene) | 2:5 | Increase the proportion of THF slightly (e.g., 3:5). | May increase the rate of lithiation. |
| n-BuLi Equivalents | 1.5 equivalents | Increase to 1.6-1.7 equivalents after confirming titer. | Drive the reaction to completion. |
Issue 2: Low Yield After Borylation and Oxidation (Stages 2 & 3)
Q: The overall yield of my final product is significantly lower than the reported 99%, even though the lithiation appeared to be complete. What are the potential issues in the subsequent steps?
A: Low yields after the borylation and oxidation steps can be attributed to several factors:
-
Inefficient Borylation: Ensure that the trimethyl borate is added slowly at a low temperature (-5 to 5 °C) to prevent side reactions.[2] The stoichiometry of the borate ester is also critical.
-
Incomplete Oxidation: The oxidation with hydrogen peroxide can be influenced by pH. While the protocol doesn't specify pH control, ensuring a slightly basic medium can sometimes improve the efficiency of similar oxidations.
-
Product Degradation: The final product might have limited stability under the workup conditions. Minimize the time the product is in contact with aqueous acidic or basic solutions.
-
Side Reactions of the Boronic Ester: Boronic esters can be susceptible to side reactions. It's crucial to proceed with the oxidation step promptly after the borylation is complete.
| Parameter | Standard Condition[2] | Optimization Suggestion | Potential Impact on Yield |
| Trimethyl Borate Addition | Slow addition at -5 to 5 °C | Ensure very slow, dropwise addition via syringe pump. | Minimize side reactions and improve yield. |
| Oxidation Quench | Addition of H₂O₂ and water | Consider adjusting the pH to slightly basic (pH 8-9) with a mild base before H₂O₂ addition. | May improve the efficiency of oxidation. |
| Workup Time | Standard extraction | Minimize the duration of the aqueous workup. | Reduce potential product degradation. |
Experimental Protocols
Synthesis of this compound[2]
Materials:
-
5-Triphenylmethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
n-Butyllithium (1.6 M solution in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Trimethyl borate
-
Hydrogen peroxide (30% solution)
-
Water
-
Sodium chloride solution, saturated
-
Sodium sulfate, anhydrous
-
Diisopropyl ether or Methanol
Procedure:
-
Lithiation:
-
In a 5 L 4-necked flask equipped with a thermometer and mechanical stirrer, dissolve 100 g (0.26 moles) of 5-Triphenylmethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a mixture of 700 ml THF and toluene (2:5 ratio).
-
Cool the solution to -5 ±5 °C.
-
Add 246 ml (0.39 moles) of n-butyllithium (1.6 M in hexane) dropwise, maintaining the temperature at -5 ±5 °C.
-
Stir the reaction mixture for 1 to 2 hours at 10 ±2 °C.
-
-
Borylation:
-
Cool the reaction mass back to -5 ±5 °C.
-
Slowly add a solution of 60 g (0.58 moles) of trimethyl borate in 100 ml of toluene.
-
Stir the reaction mixture for 1 to 2 hours at 10 ±2 °C.
-
-
Oxidation and Workup:
-
Quench the reaction by adding hydrogen peroxide and water.
-
Extract the product with toluene (2 x 200 ml).
-
Wash the combined organic layers with saturated sodium chloride solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Crystallize the product from diisopropyl ether, methanol, or a mixture thereof.
-
Filter the product and wash the solid with diisopropyl ether, methanol, or a mixture thereof.
-
Dry the final product under vacuum at 30 to 40 °C to obtain 5-Trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one (yield: 80 g, 99%).
-
Visualizations
References
alternative reagents for the synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one core structure?
A1: The primary and most established method for constructing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is the Pictet-Spengler reaction . This reaction involves the condensation of 2-(thiophen-2-yl)ethanamine with an aldehyde (commonly formaldehyde or its equivalents like paraformaldehyde) under acidic conditions, followed by cyclization.[1] Variations of this method have been developed to improve yields and accommodate different substrates.[2][3] An alternative, though less common for this specific core, is the Gewald reaction , which can be used to construct substituted aminothiophenes that can then be further elaborated into the bicyclic system.[4][5]
Q2: Are there viable alternatives to the Trityl (Trt) protecting group for the nitrogen atom?
A2: Yes, several alternative protecting groups can be employed, each with its own set of advantages regarding stability and deprotection conditions. The most common alternatives include:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions and cleanly removed with moderate to strong acids (e.g., TFA).[6]
-
Carbobenzyloxy (Cbz or Z): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[2][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but is cleaved by bases, such as piperidine.[8]
The choice of protecting group allows for orthogonal protection strategies , enabling selective deprotection of one functional group in the presence of others.[9][10]
Q3: What are the standard conditions for introducing the Trityl group?
A3: The trityl group is typically introduced by reacting the free amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA).[11][12] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction. The reaction proceeds via an SN1 mechanism through the stable trityl cation.[12]
Q4: I am having trouble with the final oxidation step to form the 2-oxo functionality. What are the recommended methods?
A4: The oxidation of the N-protected 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to the corresponding 2-one is a critical step. A common method involves lithiation at the 2-position using a strong base like n-butyllithium, followed by reaction with a boron electrophile (e.g., trimethyl borate) and subsequent oxidative workup with hydrogen peroxide.[13] Another patented method describes the catalytic oxidation using a metal salt in a high-pressure oxygen atmosphere.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Pictet-Spengler Cyclization
-
Question: My Pictet-Spengler reaction to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is resulting in low yields or significant side products. What are the potential causes and solutions?
-
Answer:
-
Insufficiently Acidic Conditions: The reaction requires an acid catalyst to promote the formation of the electrophilic iminium ion necessary for cyclization.[1] If the reaction is sluggish, consider using a stronger acid like trifluoroacetic acid (TFA) or increasing the concentration of the acid catalyst.[2]
-
Aldehyde Reactivity: Highly reactive aldehydes can undergo self-condensation (aldol reaction) under the reaction conditions, reducing the amount available for the Pictet-Spengler reaction.[2] Using a stable formaldehyde equivalent like paraformaldehyde or 1,3-dioxolane can mitigate this issue.[1]
-
Reaction Temperature and Time: Traditional Pictet-Spengler reactions may require elevated temperatures and long reaction times.[1] Ensure the reaction is heated sufficiently and monitored over an adequate period. A modified one-pot procedure using titanium(IV) tetraisopropoxide for imine formation followed by TFA for cyclization has been shown to improve yields significantly.[2]
-
Issue 2: Incomplete or Slow Trityl Deprotection
-
Question: I am unable to completely remove the Trityl group from my final product, or the reaction is unexpectedly slow. How can I resolve this?
-
Answer:
-
Insufficient Acid Strength: The stability of the trityl group is highly dependent on the acid strength. While milder acids like acetic or formic acid can be used, stronger acids like trifluoroacetic acid (TFA) are more effective for complete deprotection.[11][14]
-
Steric Hindrance: The bulky nature of the trityl group can sometimes hinder reagent access, especially in complex molecules. Increasing the reaction temperature or using a less sterically hindered acid might be necessary.
-
Scavengers for Trityl Cation: The liberated trityl cation is electrophilic and can re-react with the deprotected amine or other nucleophiles in the mixture. Adding a scavenger like triethylsilane (TES) or water can trap the trityl cation and prevent side reactions.[11]
-
Issue 3: Formation of Impurities During Synthesis
-
Question: I am observing several impurities in my final product. What are the likely sources and how can they be minimized?
-
Answer:
-
Over-alkylation: If the amine is not properly protected, it can be susceptible to over-alkylation in subsequent steps. Ensure the protection step goes to completion before proceeding.
-
Oxidative Degradation: The thiophene ring can be sensitive to certain oxidizing conditions. Use mild and selective oxidation reagents for the formation of the 2-oxo group.
-
Impurities from Starting Materials: Contaminants in the starting materials, such as desfluoro analogs in the synthesis of related compounds like Prasugrel, can carry through the entire synthesis.[14] It is crucial to use highly pure starting materials.
-
Side Reactions during Deprotection: As mentioned, the trityl cation can cause side reactions. The use of scavengers is highly recommended during the deprotection step.[11]
-
Data Presentation
Table 1: Comparison of Alternative Amine Protecting Groups
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Trityl (Trt) | Trityl chloride (Trt-Cl), Pyridine | >90%[15] | 1-10% TFA in DCM | >90%[15] | Bulky group, selective for primary amines; acid-labile.[16] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95%[2] | TFA in DCM | >95%[2] | Stable to base and hydrogenolysis; removed with acid.[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90%[7] | H₂/Pd-C | >95%[7] | Stable to acid/base; removed by hydrogenolysis.[2] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | >90% | 20% Piperidine in DMF | >95%[8] | Base-labile; orthogonal to acid-labile groups like Boc and Trt.[8] |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (Core Structure)
This protocol is adapted from established Pictet-Spengler reaction procedures.[9][17]
-
Setup: In a flask equipped with a mechanical stirrer, add 2-(thiophen-2-yl)ethanamine (100 g, 0.79 mol) to dichloromethane (600 mL) at 25 ± 5 °C.
-
Reaction: Add paraformaldehyde (26.4 g, 0.88 mol) to the mixture. Heat the reaction to reflux (40-45 °C) for 4-6 hours.
-
Cyclization: Cool the reaction to room temperature and slowly add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL).
-
Heating: Stir the mixture at 70 ± 5 °C for 4-6 hours.
-
Crystallization: Cool the reaction to 15 ± 2 °C and stir for 8-10 hours to promote crystallization.
-
Isolation: Filter the solid product, wash with cold dichloromethane, and dry under vacuum at 30-40 °C to yield the hydrochloride salt. (Typical yield: ~99%).[17]
Protocol 2: N-Tritylation of the Core Structure
This is a general procedure for the protection of secondary amines.
-
Setup: Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equiv.) in anhydrous dichloromethane (DCM) or pyridine.
-
Reaction: Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP. Cool the mixture to 0 °C. Add trityl chloride (1.2 equiv.) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Oxidation to this compound
This protocol is based on a patented synthesis.[13]
-
Setup: In a flask under an inert atmosphere (nitrogen or argon), dissolve 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equiv.) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.
-
Lithiation: Cool the solution to -5 °C and add n-butyllithium (1.5 equiv., 1.6 M in hexane) dropwise. Stir the reaction mixture for 1-2 hours at 10 °C.
-
Borylation: Cool the mixture back to -5 °C and slowly add a solution of trimethyl borate (2.2 equiv.) in toluene. Stir for another 1-2 hours at 10 °C.
-
Oxidation: Quench the reaction by adding hydrogen peroxide and water.
-
Extraction and Isolation: Extract the product with toluene. Wash the organic layer with sodium chloride solution and then water, and dry over sodium sulfate. Remove the solvent under vacuum.
-
Crystallization: Crystallize the product from diisopropyl ether, methanol, or a mixture thereof to obtain the final product. (Reported yield: 99%).[13]
Mandatory Visualization
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Diagram illustrating the concept of orthogonal protection strategies.
References
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | C7H9NOS | CID 13748463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 17. biosynth.com [biosynth.com]
Technical Support Center: Purification of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the synthesis of Prasugrel.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to overcome common purification challenges.
Issue 1: Unexpected Loss of the Trityl Protecting Group During Purification
Q: Why am I observing detritylation of my compound during silica gel column chromatography?
A: The trityl (triphenylmethyl) protecting group is known to be labile under acidic conditions. Standard silica gel has a slightly acidic surface, which can be sufficient to cleave the trityl group, leading to the formation of the unprotected 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one as a major impurity. This premature deprotection can significantly lower the yield of the desired product.
Recommended Solutions:
-
Use Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites on the surface. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine.
-
Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina.[1][2][3][4] Alumina is less acidic than silica and is well-suited for the purification of acid-sensitive compounds, including those with trityl groups.[1][2][3][4]
-
Minimize Contact Time: If using silica gel is unavoidable, aim for a rapid purification process to minimize the contact time between the compound and the stationary phase.
Issue 2: Difficulty in Removing Impurities by Recrystallization
Q: My recrystallized product still shows the presence of significant impurities. What could be the reason?
A: This issue can arise from several factors:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both the desired compound and the impurities at different temperatures.
-
Co-precipitation: Impurities may co-precipitate with the product, especially if the cooling process is too rapid.
-
Presence of Isomeric Impurities: Positional isomers or closely related byproducts formed during the synthesis can be challenging to separate by recrystallization due to their similar physical properties. For instance, impurities from the starting materials, such as positional isomers of fluorophenyl acetic acid, can lead to the formation of corresponding isomeric impurities in the final product which are difficult to remove.[5]
Recommended Solutions:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system that provides high solubility for the desired compound at elevated temperatures and low solubility at cooler temperatures, while keeping impurities dissolved.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of pure crystals. A gradual cooling process, first at room temperature and then in a cold bath, is often effective.
-
Slurry Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Consider an Alternative Purification Technique: If recrystallization proves ineffective, column chromatography is a powerful alternative for separating closely related impurities.
Issue 3: Product Oiling Out During Recrystallization
Q: Instead of forming crystals, my product separates as an oil during the cooling process. How can I resolve this?
A: "Oiling out" typically occurs when the solubility of the compound in the chosen solvent is too high, even at lower temperatures, or when the solution is supersaturated.
Recommended Solutions:
-
Use a Less Solubilizing Solvent: Switch to a solvent in which the compound has lower solubility.
-
Employ a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until turbidity is observed. This can often induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
-
Seeding: Introduce a tiny crystal of the pure compound into the cooled solution to act as a template for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look out for during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Key potential impurities include:
-
Detritylated Product: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, formed by the loss of the trityl group.
-
Unreacted Starting Materials: Residual 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and trityl chloride.
-
Positional Isomers: If the starting materials contain isomeric impurities (e.g., 3-fluorophenyl or 4-fluorophenyl derivatives instead of the desired 2-fluorophenyl), corresponding isomeric versions of the final product and its intermediates can be formed.[5][6]
-
Oxidized Impurities: The thieno[3,2-c]pyridine core can be susceptible to oxidation.
-
Desfluoro Impurity: Contamination of the starting materials with non-fluorinated analogs can lead to the formation of a desfluoro impurity.[6]
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection is typically employed. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the purification process.
Q3: Are there any specific safety precautions to consider during the purification of this compound?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals used should be consulted prior to starting any experimental work.
Data Presentation
Table 1: Comparison of Purification Methods for Thienopyridine Derivatives
| Purification Method | Stationary/Solvent System | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Diisopropyl ether/Methanol | >85% | >98% | Simple, cost-effective, good for removing baseline impurities. | May not remove closely related impurities, potential for oiling out. |
| Silica Gel Chromatography | Hexane/Ethyl Acetate with 0.1% Triethylamine | 60-80% | >99% | High resolving power for a wide range of compounds. | Risk of detritylation due to acidic nature, requires careful mobile phase modification. |
| Neutral Alumina Chromatography | Hexane/Ethyl Acetate | 70-85% | >99% | Inert stationary phase, minimizes risk of detritylation.[1][2][3][4] | May have different selectivity compared to silica gel, potentially lower loading capacity. |
Note: The yields and purities are approximate and can vary depending on the crude sample's purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as diisopropyl ether and methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
-
Column Packing: Prepare a slurry of neutral alumina in the initial mobile phase (e.g., hexane or a low polarity hexane/ethyl acetate mixture) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of neutral alumina. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
preventing decomposition of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
Troubleshooting Guides
Issue 1: Compound degradation observed during storage.
Symptoms:
-
Appearance of a new spot on TLC or a new peak in HPLC/LC-MS corresponding to the detritylated compound (5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one).
-
Change in physical appearance of the solid compound (e.g., discoloration from beige).[1]
-
Inconsistent results in subsequent experiments.
Possible Causes:
-
Exposure to Acidic Conditions: The N-trityl group is highly susceptible to cleavage under acidic conditions, which is the primary decomposition pathway.[2][3] Even trace amounts of acidic impurities in storage vials or exposure to acidic vapors in the laboratory environment can catalyze this degradation.
-
Moisture Absorption: The compound or its storage solvent (like DMSO) can absorb moisture from the atmosphere.[4] This can lead to hydrolysis or facilitate reactions that lower the pH.
-
Elevated Temperature: Higher temperatures can accelerate the rate of chemical decomposition.
-
Light Exposure: Prolonged exposure to light, especially UV light, can potentially contribute to degradation.[4]
Solutions:
| Solution ID | Recommended Action | Detailed Protocol |
| TS-S1-A | Inert Atmosphere Storage | Store the compound under an inert atmosphere such as argon or nitrogen to prevent oxidative degradation and minimize contact with atmospheric moisture.[5] |
| TS-S1-B | Controlled Temperature | For long-term storage, keep the compound in a freezer at or below -20°C.[6] For short-term storage, refrigeration at 2-8°C is suitable.[5] Avoid repeated freeze-thaw cycles.[4] |
| TS-S1-C | Use of Appropriate Containers | Store in high-quality, tightly sealed glass vials to prevent moisture ingress and evaporation of any solvent.[5] For solutions, use vials with PTFE-lined caps. |
| TS-S1-D | Protection from Light | Use amber-colored vials or store the containers in a dark place to protect the compound from light.[4] |
| TS-S1-E | Solvent Purity | If stored in solution, use anhydrous, high-purity solvents. For example, use anhydrous DMSO and handle it in a way that minimizes water absorption.[4] |
Issue 2: Decomposition of the compound in solution during experimental use.
Symptoms:
-
Rapid appearance of the detritylated impurity in reaction monitoring by HPLC or TLC.
-
Low yield of the desired product in reactions where the trityl group is required.
-
Variability in experimental results between batches or on different days.
Possible Causes:
-
Acidic Reaction Components: Use of acidic reagents, solvents, or catalysts in the experimental setup. The trityl group is readily cleaved by even mild acids.[2][7]
-
Protic Solvents: Protic solvents, especially in combination with mild heating, can facilitate detritylation.
-
Extended Reaction Times at Elevated Temperatures: Can lead to thermal degradation.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol |
| TS-E1-A | pH Control | Ensure the reaction medium is neutral or basic. If acidic conditions are unavoidable for a subsequent step, the detritylation should be considered a planned reaction step. For maintaining stability, consider adding a non-nucleophilic base, like proton sponge or Hunig's base (DIPEA), in trace amounts if compatible with the reaction. |
| TS-E1-B | Aprotic Solvents | Whenever possible, use dry aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). |
| TS-E1-C | Temperature Management | Conduct experiments at the lowest feasible temperature. If heating is necessary, minimize the duration. |
| TS-E1-D | In-situ Use | If the compound is prepared and used in a subsequent step, consider a one-pot synthesis to minimize isolation and handling, which could expose it to decomposition triggers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition for this compound?
A1: The primary decomposition pathway is the acid-catalyzed cleavage of the bond between the nitrogen atom of the pyridinone ring and the trityl group's central carbon. This reaction, known as detritylation, is facile due to the high stability of the resulting trityl cation.[2][3]
Q2: How can I detect the decomposition of my compound?
A2: Decomposition can be monitored using standard analytical techniques. On Thin Layer Chromatography (TLC), you would observe a new, more polar spot corresponding to the detritylated product. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more quantitative and will show a new peak for the detritylated compound (MW ≈ 155.2 g/mol ) and the disappearance of the parent compound (MW ≈ 397.5 g/mol ).[8]
Q3: What are the ideal long-term storage conditions for this compound?
A3: For optimal long-term stability, the compound should be stored as a solid under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed vial, and kept at or below -20°C.[4][5][6]
Q4: I need to dissolve the compound for my experiments. What is the best solvent?
A4: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended for dissolving the compound to minimize the risk of detritylation. If a polar aprotic solvent is needed, anhydrous DMSO is a common choice, but care must be taken to prevent moisture absorption.[4] Avoid acidic or protic solvents unless detritylation is the intended outcome.
Q5: Can I use a buffer to stabilize my compound in solution?
A5: Yes, if compatible with your experimental conditions, using a neutral or slightly basic buffer (pH > 7) can help prevent accidental detritylation. However, ensure the buffer components do not interfere with your reaction. The use of non-volatile bases like TRIS has been shown to prevent detritylation in other contexts, but its compatibility would need to be verified for your specific application.[9]
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Compound Stability
This protocol outlines a general method to assess the purity of this compound and detect its detritylated impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (Note: the acidic mobile phase will cause on-column detritylation if not neutralized post-column before MS detection, but is often necessary for good peak shape. For stability testing of solutions, a neutral mobile phase might be considered if peak shape is acceptable).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in Acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Decomposition Pathway
Caption: Primary decomposition pathway via acid-catalyzed detritylation.
Troubleshooting Workflow for Compound Instability
Caption: Logical workflow for troubleshooting compound instability issues.
References
- 1. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. spod-technology.com [spod-technology.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride CAS#: 115473-15-9 [m.chemicalbook.com]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Thienopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of thienopyridines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My thienopyridine synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in thienopyridine synthesis are a frequent issue and can stem from several factors. A systematic investigation is key. The most common culprits include:
-
Poor Starting Material Quality: Impurities in reactants, such as the starting ketone, aldehyde, or activated nitrile for a Gewald reaction, can introduce side reactions.[1] Always verify the purity of starting materials by NMR or another suitable technique before beginning.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[1] For instance, many cyclization steps require specific temperature ranges to proceed efficiently without degrading the product.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[3]
-
Inefficient Catalyst or Base: The choice and concentration of the base catalyst (e.g., morpholine, triethylamine, sodium ethoxide) can significantly determine the rate of cyclization and product yield.[2][4] Ensure the base is not degraded and is used in the correct stoichiometric amount.
-
Unfavorable Regioselectivity: Depending on the substitution pattern of the precursors, multiple isomers of thienopyridine can form, dividing the yield of the desired product. Careful selection of substrates and reaction conditions is necessary to control regioselectivity.[4]
Q2: I'm observing the formation of multiple products and am struggling with purification. What strategies can I employ?
A2: The purification of thienopyridine derivatives can be challenging due to their basic nature and the similar polarity of byproducts.[1]
-
Chromatography: Column chromatography on silica gel is a standard method. To prevent tailing (streaking) caused by the basicity of the pyridine nitrogen, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.
-
Acid-Base Extraction: Leverage the basicity of the thienopyridine. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The target compound will move to the aqueous layer as a salt. The layers can be separated, and after basifying the aqueous layer (e.g., with NaHCO₃ or NaOH), the pure product can be re-extracted into an organic solvent.[1]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
Q3: How can I control the regioselectivity during the cyclization step to form the desired thienopyridine isomer?
A3: Controlling regioselectivity is crucial for synthesizing a specific thienopyridine isomer, such as thieno[2,3-b]pyridine versus thieno[3,2-b]pyridine.
-
Strategic Choice of Precursors: The structure of your starting materials is the primary determinant of the outcome. For example, in syntheses starting from thiophene derivatives, the position of reactive groups on the thiophene ring will direct the annulation of the pyridine ring.[4]
-
Reaction Mechanism Control: Different reaction pathways can lead to different isomers. For multi-component reactions like the Gewald synthesis, the order of bond formation can be influenced by catalysts and reaction conditions.[5] Stepwise approaches, where intermediates are isolated, can offer greater control than one-pot procedures.
-
Steric and Electronic Effects: The substituents on the reactants can sterically hinder or electronically favor one cyclization pathway over another. Analyzing these effects during the planning phase can help predict the likely major product.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low or No Product Formation in Gewald Reaction
The Gewald reaction is a common one-pot method for synthesizing 2-aminothiophenes, which are key precursors for many thienopyridines.[2][5]
| Symptom | Possible Cause | Suggested Solution |
| No reaction (starting materials remain) | 1. Inactive catalyst (base).2. Reaction temperature too low.3. Insufficient elemental sulfur solubility. | 1. Use a fresh bottle of the base (e.g., morpholine).2. Gradually increase the reaction temperature, monitoring by TLC.3. Ensure the solvent (e.g., ethanol, DMF) is appropriate for dissolving sulfur at the reaction temperature.[2] |
| Complex mixture of unidentified products | 1. Reaction temperature too high, causing decomposition.2. Incorrect stoichiometry of reactants.3. Starting materials are impure. | 1. Reduce the reaction temperature and monitor progress closely.2. Carefully re-check the molar ratios of the ketone/aldehyde, active methylene nitrile, and sulfur.3. Purify all starting materials before the reaction. |
| Formation of Knoevenagel condensation product only | The initial condensation occurred, but the subsequent addition of sulfur and cyclization failed. | 1. Ensure sulfur is fully dissolved or well-suspended.2. Check the quality and amount of the base, as it's crucial for the cyclization step. |
// Nodes start [label="Low Yield in\nGewald Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_sm [label="Verify Purity of\nStarting Materials\n(Ketone, Nitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Check Base Catalyst\n& Sulfur Quality", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_cond [label="Optimize Conditions\n(Temp, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_side [label="Analyze Byproducts\n(NMR, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_sm [label="Step 1"]; check_sm -> check_reagents [label="If pure"]; check_reagents -> optimize_cond [label="If active"]; optimize_cond -> analyze_side [label="If still low"]; analyze_side -> success [label="Identify & Mitigate"];
// Styling for edges edge[fontsize=10]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Troubleshooting workflow for a low-yielding Gewald reaction.
Problem 2: Poor Regioselectivity in Friedländer Annulation
The Friedländer annulation, involving the reaction of a 2-aminothiophene-3-carboxaldehyde with a ketone, is a classic route to thieno[2,3-b]pyridines. Poor regioselectivity can occur with unsymmetrical ketones.
| Solvent | Base | Typical Regioisomeric Ratio (Desired:Undesired) |
| Ethanol | KOH | 5 : 1 |
| Toluene | p-TsOH | 8 : 1 |
| Acetic Acid | None (Acid-catalyzed) | 10 : 1 |
| DMF | NaH | 3 : 1 |
Note: Ratios are illustrative and highly dependent on the specific substrates used.
// Edges {Aminothiophene, Ketone} -> Conditions; Conditions -> Desired [label="Favored Pathway\n(e.g., thermodynamic control)", color="#34A853", fontcolor="#202124"]; Conditions -> Undesired [label="Competing Pathway\n(e.g., kinetic control)", color="#EA4335", fontcolor="#202124"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Factors influencing regioselectivity in Friedländer annulation.
Key Experimental Protocols
General Protocol for Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF, approx. 0.5 M concentration).
-
Addition of Base: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), to the suspension.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir vigorously. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: The crude solid can be washed with cold ethanol or water and then purified further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Diastereoselective Synthesis of the Tetrahydrothieno[3,2-c]pyridinone Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the diastereoselective synthesis of the tetrahydrothieno[3,2-c]pyridinone core. Given the specialized nature of this synthesis, this guide also draws upon established principles from analogous diastereoselective reactions, such as the Pictet-Spengler reaction and the synthesis of related fused piperidinone systems, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high diastereoselectivity in the synthesis of the tetrahydrothieno[3,2-c]pyridinone core?
A1: The primary challenges in controlling the diastereoselectivity of this synthesis often revolve around the formation of the new stereocenters during the cyclization step. Factors that can significantly influence the diastereomeric outcome include the nature of the starting materials, the choice of catalyst, solvent, reaction temperature, and the presence of any chiral auxiliaries. For instance, in related Pictet-Spengler type cyclizations, the facial selectivity of the nucleophilic attack on the intermediate iminium ion is crucial for determining the final stereochemistry.[1][2]
Q2: How can I confirm the stereochemistry of my synthesized tetrahydrothieno[3,2-c]pyridinone products?
A2: A combination of spectroscopic and analytical techniques is essential for confirming the stereochemistry. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, which helps in assigning the relative configuration of the stereocenters. In cases where suitable crystals can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the diastereomers.
Q3: What are the most common synthetic routes to access the tetrahydrothieno[3,2-c]pyridinone core?
A3: While specific literature on the diastereoselective synthesis of this exact pyridinone core is limited, analogous structures are often synthesized via intramolecular cyclization reactions. A plausible and common approach involves a variation of the Pictet-Spengler reaction, where a suitable thiophene-based amine is condensed with a carbonyl compound bearing a latent lactam functionality, followed by an acid-catalyzed cyclization.[3] Multicomponent reactions have also proven effective for the diastereoselective synthesis of substituted piperidin-2-ones and could be adapted for this system.[4]
Q4: Can chiral auxiliaries be used to control the diastereoselectivity?
A4: Yes, the use of chiral auxiliaries is a well-established strategy for inducing diastereoselectivity in similar synthetic transformations. For example, in the synthesis of related β-carboline lactams, chiral auxiliaries attached to the amine or the carbonyl component have been successfully employed to direct the stereochemical outcome of the cyclization.[1] The auxiliary can later be removed to yield the desired enantiomerically enriched product.
Q5: Are there any enzymatic methods available for this type of synthesis?
A5: While specific enzymes for the synthesis of the tetrahydrothieno[3,2-c]pyridinone core have not been reported, enzymatic methods are increasingly being used for stereoselective synthesis. For instance, Norcoclaurine Synthase (NCS) catalyzes stereoselective Pictet-Spengler reactions.[5] Engineered enzymes have also been used for the stereoselective synthesis of various lactams through C-H amidation.[6][7] Exploring enzymatic approaches could be a promising avenue for achieving high diastereoselectivity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction may be running under thermodynamic control, leading to a mixture of diastereomers. Try running the reaction at a lower temperature to favor the kinetically controlled product, which is often a single diastereomer.[8] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). |
| Incorrect Catalyst or Catalyst Loading | The choice and amount of catalyst (e.g., Brønsted or Lewis acid) are critical.[9] For Pictet-Spengler type reactions, stronger acids or the use of a co-catalyst might be necessary.[3] Perform a catalyst screen and optimize the catalyst loading. |
| Steric Hindrance | Bulky substituents on the starting materials may not be sufficient to direct the stereochemical outcome effectively. Consider modifying the substituents to enhance steric bias in the transition state. |
| Reversible Reaction | The cyclization reaction might be reversible under the reaction conditions, leading to equilibration of the diastereomers. Monitor the reaction progress over time by techniques like HPLC or NMR to determine if the diastereomeric ratio changes. If so, consider strategies to trap the desired diastereomer or run the reaction under conditions that favor irreversibility. |
Problem 2: Low Overall Yield
| Possible Causes | Troubleshooting Steps |
| Decomposition of Starting Materials or Product | The starting materials or the final product may be unstable under the reaction conditions (e.g., strong acid, high temperature).[8] Ensure the purity of starting materials and consider milder reaction conditions. Monitor the reaction for the appearance of degradation products. |
| Inefficient Cyclization | The cyclization step may be slow or incomplete. Try a stronger acid catalyst, higher temperature, or longer reaction time.[9] However, be mindful that harsher conditions can negatively impact diastereoselectivity. |
| Side Reactions | Unwanted side reactions, such as polymerization or intermolecular reactions, can reduce the yield. Running the reaction at a higher dilution may favor the desired intramolecular cyclization. |
| Difficult Purification | The product may be difficult to isolate from the reaction mixture. Optimize the work-up and purification procedure. Techniques like column chromatography with different stationary phases or recrystallization should be explored. |
Data Presentation
Effective optimization of a diastereoselective synthesis requires systematic tracking of experimental parameters and their outcomes. Below is a template table for organizing your experimental data.
Table 1: Optimization of Reaction Conditions for Diastereoselectivity
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (A:B) |
| 1 | TFA (1.1 eq) | CH₂Cl₂ | 25 | 24 | 65 | 2:1 |
| 2 | TFA (1.1 eq) | CH₂Cl₂ | 0 | 48 | 58 | 4:1 |
| 3 | Sc(OTf)₃ (10 mol%) | CH₃CN | 25 | 24 | 72 | 3:1 |
| 4 | Sc(OTf)₃ (10 mol%) | CH₃CN | 0 | 48 | 65 | 6:1 |
| 5 | p-TSA (1.1 eq) | Toluene | 80 | 12 | 75 | 1:1 |
| 6 | BBr₃ (1.1 eq) | CH₂Cl₂ | -78 | 6 | 45 | >20:1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following are generalized experimental protocols based on common procedures for analogous diastereoselective syntheses. These should be adapted and optimized for the specific substrates used in the synthesis of the tetrahydrothieno[3,2-c]pyridinone core.
General Protocol for Acid-Catalyzed Diastereoselective Cyclization
-
Starting Material Preparation: To a solution of the appropriate thiophene-based amine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, 0.1 M), add the carbonyl compound (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Cyclization: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the acid catalyst (e.g., trifluoroacetic acid, a Lewis acid like Sc(OTf)₃, or a strong protic acid) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Characterization: Characterize the purified diastereomers by NMR, IR, and mass spectrometry to confirm their structure and determine the diastereomeric ratio.
Mandatory Visualizations
Caption: General experimental workflow for diastereoselective synthesis.
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. hse.ru [hse.ru]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance of the Trityl Group in Reactions
Welcome to the technical support center for managing reactions involving the trityl (triphenylmethyl) group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the steric hindrance of this bulky protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the trityl group's steric bulk?
The significant steric bulk of the trityl group is its most advantageous feature, allowing for the highly regioselective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[1][2][3] This selectivity is crucial in the multi-step synthesis of complex molecules like carbohydrates and nucleosides.[1][2]
Q2: How does steric hindrance from the trityl group negatively impact reactions?
While advantageous for selectivity, the steric bulk of the trityl group can significantly slow down reaction rates or lead to low yields.[4] This is particularly problematic when attempting to protect secondary or tertiary alcohols.[5] The bulky group can physically block the approach of reagents to the reaction center.[4]
Q3: My tritylation reaction is slow or not proceeding. What are the common causes and solutions?
Several factors can contribute to a sluggish or incomplete tritylation reaction. Here are some common causes and troubleshooting steps:
-
Insufficiently reactive tritylating agent: For sterically hindered alcohols, trityl chloride (Tr-Cl) may not be reactive enough.
-
Solution: Consider using more reactive agents like trityl triflate (TrOTf) or trityl-pyridinium tetrafluoroborate.[1]
-
-
Weak base: The base used may not be strong enough to facilitate the reaction.
-
Inappropriate solvent: The choice of solvent can impact reaction efficiency.
-
Low temperature: The reaction may require more energy to overcome the activation barrier.
Q4: I'm observing unexpected side products after trityl deprotection. What is happening and how can I prevent it?
The primary cause of side products during acid-catalyzed deprotection is the formation of the stable and highly reactive trityl cation (Tr⁺).[1][7] This electrophile can lead to several side reactions:
-
Friedel-Crafts Alkylation: Aromatic solvents or nucleophilic functional groups on your substrate can be alkylated by the trityl cation.[7]
-
Alkylation of Nucleophilic Residues: In peptide synthesis, amino acids like Tryptophan, Methionine, and Cysteine are susceptible to alkylation.[7]
-
Re-attachment of the Trityl Group: The trityl cation can re-attach to the deprotected hydroxyl or thiol group.[7]
Solution: The most effective way to prevent these side reactions is to use a "scavenger" in the reaction mixture. Scavengers are nucleophiles that are more reactive towards the trityl cation than your substrate, effectively trapping it.[1][7]
| Common Scavengers for Trityl Cation |
| Triethylsilane (TES) |
| Thiophenol |
| 2-Methyl-2-butene[1] |
| Water |
Q5: How can I selectively deprotect the trityl group in the presence of other acid-labile protecting groups like Boc or t-butyl ethers?
The trityl group is generally more labile to acid than tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers.[7] This difference in lability allows for selective deprotection under carefully controlled acidic conditions.
-
Use Milder Acids: Employing mild acids like 80% aqueous acetic acid or formic acid can often cleave the trityl group while leaving Boc and tBu groups intact.[1][7]
-
Use Low Concentrations of a Strong Acid: Very low concentrations of trifluoroacetic acid (TFA), in the range of 1-5% in DCM, can selectively remove the trityl group.[7]
Troubleshooting Guides
Problem 1: Incomplete or Slow Trityl Deprotection
This is a common issue that can often be resolved by systematically evaluating the reaction conditions.
| Potential Cause | Solution |
| Insufficient Acid Strength or Concentration | Gradually increase the acid concentration or switch to a stronger acid (e.g., from acetic acid to TFA).[7] |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a less sterically demanding deprotection method if possible. |
| Reagent Degradation | Ensure that the acid and solvents used are fresh and anhydrous.[7] |
| Substrate Effects | Certain electronic environments can affect the lability of the trityl group. Longer reaction times or stronger conditions may be necessary.[7] |
A general troubleshooting workflow for incomplete deprotection is outlined in the diagram below.
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Experimental Protocols
Protocol 1: Tritylation of a Primary Alcohol using Trityl Chloride and Pyridine
This is a classic and widely used method for the protection of primary alcohols.[3]
Materials:
-
Primary alcohol (1.0 mmol)
-
Trityl chloride (1.1 mmol)
-
Anhydrous pyridine (5 mL)
-
Methanol (for quenching)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous pyridine at room temperature, add trityl chloride in portions.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group.[8]
Materials:
-
Trityl-protected alcohol (1.0 mmol)
-
Dichloromethane (10 mL)
-
Trifluoroacetic acid (TFA) (e.g., 2-5% solution in dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trityl-protected alcohol in dichloromethane.[3]
-
Add the TFA solution dropwise to the stirred solution at room temperature.[3]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[9]
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude deprotected alcohol.
-
Purify by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Trityl Group Protection and Deprotection Cycle
The following diagram illustrates the general workflow for the protection of a primary alcohol with a trityl group and its subsequent deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Thienopyridine Synthesis Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of thienopyridines. This guide focuses on common challenges encountered during catalyst selection for popular synthetic routes, including palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclizations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of thienopyridines, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction showing low to no yield?
Answer:
Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.
-
Solution: Ensure the quality of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. For challenging substrates like heteroaryl chlorides, consider using more robust, electron-rich, and bulky phosphine ligands such as Buchwald's SPhos or XPhos. The use of pre-catalysts can sometimes offer better results due to cleaner generation of the active catalytic species.[1]
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
-
Inappropriate Base: The choice and quality of the base are critical for the catalytic cycle.
-
Solution: For Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine. Common bases include NaOtBu, LiHMDS, Cs₂CO₃, and K₃PO₄.[3] The solubility and strength of the base should be appropriate for the specific reaction conditions. Ensure the base is fresh and anhydrous if required.
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
-
Solution: The choice of ligand is highly dependent on the substrates. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote oxidative addition and reductive elimination.[4] Bidentate phosphine ligands like BINAP and DPPF can be effective in preventing the formation of inactive palladium dimers.[5]
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution (Suzuki-Miyaura): Protodeboronation (loss of the boronic acid group) can be minimized by using a suitable base and ensuring anhydrous conditions where necessary. Homocoupling of the boronic acid can be suppressed by controlling the reaction temperature and catalyst loading.
-
Solution (Buchwald-Hartwig): β-hydride elimination can be a competing pathway, especially with primary amines.[5] The choice of a bulky ligand can sterically disfavor this side reaction. Reductive dehalogenation of the aryl halide can also occur and may be minimized by optimizing the ligand and reaction conditions.
-
Question 2: How can I improve the reaction rate of my palladium-catalyzed cross-coupling?
Answer:
Slow reaction rates can be addressed by optimizing several parameters.
Potential Solutions:
-
Increase Temperature: Many cross-coupling reactions benefit from elevated temperatures (typically 80-120 °C) to overcome activation barriers, especially for less reactive substrates like aryl chlorides.
-
Optimize Catalyst and Ligand Loading: While higher catalyst loading can increase the rate, it also increases cost and potential for side reactions. A typical starting point is 1-5 mol% of the palladium precursor and a slightly higher ratio of the ligand.
-
Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common solvents for these reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture.
Copper-Catalyzed Cyclization Reactions
Question 1: My copper-catalyzed thienopyridine synthesis is giving a low yield. What should I check?
Answer:
Low yields in copper-catalyzed reactions often point to issues with the catalyst's oxidation state, reagent purity, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst is typically a Cu(I) species, which can be sensitive to oxidation to the inactive Cu(II) state.
-
Solution: If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is often necessary to generate the active Cu(I) species in situ. When using a Cu(I) source (e.g., CuI, CuBr), ensure the reaction is performed under an inert atmosphere to prevent oxidation.[6]
-
-
Ligand Issues: While some copper-catalyzed reactions are "ligand-free," many benefit from a ligand to stabilize the copper catalyst and promote the reaction.
-
Solution: For reactions requiring a ligand, ensure the correct ligand-to-copper ratio is used. Common ligands for copper catalysis include phenanthroline and bipyridine derivatives.[7]
-
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Use high-purity reagents and anhydrous solvents when necessary.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly influence the outcome.
-
Solution: Systematically screen different temperatures and monitor the reaction progress over time to determine the optimal conditions. Some reactions may require elevated temperatures to proceed efficiently.[8]
-
Question 2: I am observing the formation of significant side products in my copper-catalyzed cyclization. How can I improve the selectivity?
Answer:
Side product formation can be due to competing reaction pathways.
Potential Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired reaction pathway over competing side reactions.
-
Choice of Copper Salt and Ligand: The nature of the copper salt and any coordinating ligands can influence the selectivity of the reaction. Screening different copper sources (e.g., CuI, CuBr, Cu(OAc)₂) and ligands may be necessary.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of byproducts arising from excess reagents.
Data Presentation
The following tables summarize quantitative data for catalyst performance in the synthesis of thienopyridine and related structures. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85-95 | N/A |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 110 | 16 | 75-90 | N/A |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 24 | 60-80 | N/A |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 18 | 80-92 | N/A |
Note: Yields are highly dependent on the specific substrates used.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromothienopyridines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-90 | N/A |
| 2 | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 85-95 | N/A |
| 3 | Pd(OAc)₂ (1-3) | RuPhos (1.5-4.5) | K₃PO₄ (2.1) | Toluene | 100 | 2-18 | 71-97 | N/A |
| 4 | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ (2.0) | Dioxane | 100 | 24 | ~70 | N/A |
Note: Yields are highly dependent on the specific amine and bromothienopyridine substrates.
Table 3: Copper Catalysts in Thienopyridine Synthesis
| Entry | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (10) | K₂CO₃ (2.0) | DMF | 120 | 12 | Moderate to Good | [3] |
| 2 | Cu(OAc)₂ (20) | - | Hexane | 80 | 12 | up to 92 | [8] |
| 3 | CuI (20) | K₂CO₃ (2.0) | DMSO | 120 | 12 | ~85 | N/A |
Note: This table represents examples of copper-catalyzed reactions that can be applied to thienopyridine synthesis; yields are substrate-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in thienopyridine synthesis.
General Procedure for Suzuki-Miyaura Coupling of a Halothienopyridine
-
To an oven-dried Schlenk flask, add the halothienopyridine (1.0 equiv), the corresponding boronic acid or boronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%).
-
Add the degassed solvent (e.g., toluene, 1,4-dioxane, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted thienopyridine.
General Procedure for Buchwald-Hartwig Amination of a Halothienopyridine
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (1-5 mol%), ligand (if applicable, 1.2-6 mol%), and base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv) under an inert atmosphere.[9]
-
Add the halothienopyridine (1.0 equiv).
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) via syringe.
-
Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycles and Workflows
The following diagrams illustrate key catalytic cycles and experimental workflows relevant to thienopyridine synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for screening and optimizing catalysts.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Graphviz [graphviz.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Protected Intermediates in Thienopyridine Synthesis: Focus on 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic compounds, such as the thienopyridine core of the antiplatelet agent Prasugrel, necessitates the use of protecting groups to ensure regioselectivity and high yields. The choice of the right protecting group for the nitrogen atom in the tetrahydrothienopyridine ring system is a critical step that can significantly impact the overall efficiency of the synthetic route. This guide provides an objective comparison of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one with other potential protected intermediates, namely those bearing the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. The comparison is based on available experimental data and general principles of protecting group chemistry.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for the synthesis and deprotection of the trityl-protected intermediate and provide a qualitative comparison with the expected performance of Boc and Cbz protecting groups based on their general characteristics.
Table 1: Synthesis of Protected Intermediates
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Citation |
| Trityl (Tr) | n-Butyllithium, Trimethyl borate, H₂O₂ | Tetrahydrofuran, Hexane, Toluene | -5 to 10 | 3-4 hours | 99 | [1] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, DMAP) | Aprotic solvent (e.g., THF, DCM) | Room Temperature | Typically 1-24 h | High (expected) | [2] |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | THF/H₂O or other suitable solvent | 0 to Room Temperature | Typically 1-20 h | High (expected) | [3] |
Table 2: Deprotection of Intermediates
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Citation |
| Trityl (Tr) | Hydrochloric acid | Acetone | 50 then 25 | 1 hour then 8-10 hours | 99 | [4] |
| Boc | Strong acid (e.g., TFA in DCM, HCl in dioxane) | Dichloromethane or Dioxane | 0 to Room Temperature | Typically 0.5-4 h | High (expected) | [5][6] |
| Cbz | H₂, Pd/C | Methanol or other suitable solvent | Room Temperature | Typically 1-40 h | High (expected) | [3] |
Experimental Protocols
Synthesis of this compound[1]
To a solution of 5-Triphenylmethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (100 g, 0.26 moles) in a mixture of tetrahydrofuran and toluene (700 ml; 2:5), n-butyl lithium (246 ml, 0.39 moles, 1.6 M solution in hexane) was added at -5 ±5 °C. The reaction mixture was stirred for 1 to 2 hours at 10 ±2 °C. After cooling the mixture to -5 ±5 °C, a solution of trimethyl borate (60 g, 0.58 moles) in toluene (100 ml) was slowly added, and the mixture was stirred for 1 to 2 hours at 10 ±2 °C. The reaction was then quenched by the addition of hydrogen peroxide and water. The product was extracted with toluene (2 x 200 ml), and the combined organic layers were washed with a sodium chloride solution and then water, and dried over sodium sulfate. The solvent was removed under vacuum, and the product was crystallized from diisopropyl ether, methanol, or a mixture thereof. The resulting solid was filtered, washed, and dried under vacuum at 30 to 40 °C to yield this compound (80 g, 99%).
Deprotection of this compound[4]
To a solution of this compound (100 g, 0.25 moles) in acetone (500 ml) at 25 °C, hydrochloric acid (0.32 ml) was added. The reaction mixture was stirred for 1 hour at 50 °C, then cooled to 25 °C and stirred for an additional 8 to 10 hours. The resulting precipitate was filtered and washed with acetone. The solid was dried under vacuum at 60 °C to obtain 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (42 g, 99%).
Mandatory Visualization
Caption: General workflow for the protection and deprotection of the thienopyridinone core.
Caption: Decision tree for selecting a suitable protecting group.
Discussion
The choice of a protecting group is a critical decision in multi-step organic synthesis. For the 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one core, the trityl group has demonstrated excellent performance with high yields for both protection and deprotection steps under mild conditions.
-
Trityl (Tr) Group: The bulky trityl group is highly effective for protecting primary and secondary amines. Its key advantage is its lability under mild acidic conditions, which allows for deprotection without affecting more robust acid-labile groups.[7] The near-quantitative yields reported for both the synthesis and deprotection of the trityl-protected thienopyridinone highlight its efficiency.[1][4]
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions.[2] However, its removal typically requires strong acids like trifluoroacetic acid (TFA).[6] This could be a drawback if the substrate contains other acid-sensitive functional groups. While specific data for the thienopyridinone is unavailable, high yields for Boc protection and deprotection are generally expected.
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group provides an orthogonal protection strategy as it is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[3] This makes it a valuable option when acid-labile or base-labile protecting groups are present elsewhere in the molecule. However, the use of catalytic hydrogenation for deprotection is incompatible with the presence of other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.
Conclusion
For the synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and its derivatives, this compound is a highly recommended intermediate based on reported high yields and mild reaction conditions for both its formation and deprotection. While Boc and Cbz protected intermediates are viable alternatives, their suitability depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The choice between these protecting groups should be made after careful consideration of the factors outlined in this guide to ensure an efficient and successful synthesis.
References
- 1. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Protecting Groups for the Tetrahydrothienopyridinone Core
For researchers and medicinal chemists working on the synthesis and development of novel therapeutics based on the tetrahydrothienopyridinone scaffold, the strategic use of protecting groups is paramount. The lactam nitrogen within this heterocyclic system presents a unique challenge for protection and deprotection, often displaying different reactivity compared to simple amines. This guide provides a comparative overview of common and alternative protecting groups for the tetrahydrothienopyridinone core, supported by available experimental data and detailed protocols.
The tetrahydrothienopyridinone scaffold is a key component of several P2Y12 receptor inhibitors, which are crucial antiplatelet agents in the management of cardiovascular diseases. The development of efficient and scalable synthetic routes for derivatives of this core often necessitates the temporary protection of the lactam nitrogen to allow for selective functionalization of other parts of the molecule. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its removal.
Comparison of Common Protecting Groups
This section compares the performance of several common amine and lactam protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM)—for the protection of the tetrahydrothienopyridinone lactam. While specific quantitative data for this exact scaffold is limited in the literature, the following tables summarize typical reaction conditions, yields, and deprotection methods based on general procedures for lactams and related heterocyclic systems.
Table 1: Comparison of Protecting Groups for Tetrahydrothienopyridinone Lactam
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc-N | (Boc)₂O, DMAP, CH₂Cl₂ or THF | TFA/CH₂Cl₂ or HCl/Dioxane | Base-stable, sensitive to strong acids. | Orthogonal to Cbz, Fmoc, and many others. |
| Cbz | Cbz-N | Cbz-Cl, NaHCO₃, THF/H₂O | H₂, Pd/C (Hydrogenolysis) | Acid-stable, base-stable, removed by catalytic hydrogenation. | Orthogonal to Boc and acid-labile groups. |
| PMB | PMB-N | PMB-Cl, NaH, DMF | DDQ or CAN (Oxidative); TFA (Acidic) | Stable to a range of conditions, removed by oxidation or strong acid. | Can be selectively removed in the presence of benzyl groups. |
| SEM | SEM-N | SEM-Cl, DIPEA, CH₂Cl₂ | TBAF, THF or TFA/CH₂Cl₂ | Stable to many nucleophilic and basic conditions. | Removable under fluoride or acidic conditions, offering orthogonality. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a lactam nitrogen, which can be adapted for the tetrahydrothienopyridinone core. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for this specific substrate.
tert-Butoxycarbonyl (Boc) Group
Protection Protocol:
To a solution of the tetrahydrothienopyridinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP) (0.1-0.2 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Deprotection Protocol:
The N-Boc protected tetrahydrothienopyridinone (1.0 equiv) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) (typically 20-50% v/v). The reaction is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) to afford the deprotected product.
Benzyloxycarbonyl (Cbz) Group
Protection Protocol:
To a solution of the tetrahydrothienopyridinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water is added sodium bicarbonate (NaHCO₃) (2.0 equiv). The mixture is cooled to 0 °C and benzyl chloroformate (Cbz-Cl) (1.2 equiv) is added dropwise. The reaction is stirred at room temperature for 4-12 hours. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.
Deprotection Protocol:
The N-Cbz protected tetrahydrothienopyridinone (1.0 equiv) is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours. After the reaction is complete, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.[1]
p-Methoxybenzyl (PMB) Group
Protection Protocol:
To a suspension of sodium hydride (NaH) (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of the tetrahydrothienopyridinone (1.0 equiv) in DMF. The mixture is stirred for 30 minutes, followed by the addition of p-methoxybenzyl chloride (PMB-Cl) (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification.
Deprotection Protocol (Oxidative):
The N-PMB protected tetrahydrothienopyridinone (1.0 equiv) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 equiv) is added, and the mixture is stirred vigorously at room temperature for 1-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated NaHCO₃ solution and brine. The organic layer is dried and concentrated to yield the deprotected product.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection Protocol:
To a solution of the tetrahydrothienopyridinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added N,N-diisopropylethylamine (DIPEA) (1.5 equiv) followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv). The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Deprotection Protocol (Fluoride-mediated):
The N-SEM protected tetrahydrothienopyridinone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5-2.0 equiv) is added. The reaction is stirred at room temperature or heated to reflux for 2-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the deprotected product.[2]
Signaling Pathway and Experimental Workflow
Tetrahydrothienopyridinone derivatives are known to act as inhibitors of the P2Y12 receptor, a key player in platelet activation and aggregation. Understanding this signaling pathway is crucial for the rational design of new and more effective drugs.
Caption: P2Y12 Receptor Signaling Pathway and Inhibition.
The diagram above illustrates the signaling cascade initiated by the binding of ADP to the P2Y12 receptor on platelets. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which ultimately promotes platelet activation. Tetrahydrothienopyridinone-based drugs act as antagonists to this receptor, blocking the signaling pathway and preventing platelet aggregation.[3][4][5][6][7][8][9][10]
References
- 1. Metabolic Activation of Pradefovir by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Purity Validation of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the synthesis of pharmaceuticals such as Prasugrel. The selection of an appropriate HPLC method is critical for ensuring the quality and consistency of this compound in research, development, and manufacturing environments.
Executive Summary
The purity of this compound can be effectively determined using reversed-phase HPLC. A primary method utilizing a C18 column with a mobile phase of acetonitrile and a phosphate buffer has been developed based on methods for structurally related thienopyridine derivatives.[1][2][3] This guide compares this primary method with alternative approaches, including the use of different stationary phases and mobile phase modifiers, to provide a comprehensive overview for researchers and drug development professionals. The comparison is based on expected performance in terms of purity assessment, resolution of potential impurities, and overall method robustness.
Primary HPLC Method and Alternatives: A Comparative Analysis
The selection of the HPLC column and mobile phase is crucial for achieving optimal separation and accurate quantification of this compound and its potential process-related impurities or degradation products. Given the compound's structure, which includes a bulky, hydrophobic trityl group and a more polar thienopyridinone core, a reversed-phase method is the most suitable approach.[4]
Table 1: Comparison of HPLC Methods for Purity Validation
| Parameter | Primary Method: C18 Column | Alternative 1: Phenyl-Hexyl Column | Alternative 2: Embedded Polar Group (EPG) C18 Column |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 with embedded polar groups |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions | Hydrophobic interactions, hydrogen bonding |
| Best Suited For | General purpose, robust separation of non-polar to moderately polar compounds. | Enhanced selectivity for aromatic compounds and those with delocalized electrons. | Improved retention and peak shape for polar analytes, compatible with highly aqueous mobile phases. |
| Expected Purity (%) | > 99.5% | > 99.5% | > 99.5% |
| Resolution (Rs) of Key Impurities | > 2.0 | Potentially > 2.5 for aromatic impurities | Potentially improved for polar impurities |
| Peak Asymmetry (As) | 1.0 - 1.5 | 1.0 - 1.5 | 0.9 - 1.3 |
| Advantages | Widely available, well-characterized, robust.[1][2] | Alternative selectivity for difficult-to-separate impurities. | Reduced peak tailing for polar compounds, stable in highly aqueous mobile phases. |
| Disadvantages | May show peak tailing for more polar impurities. | May have lower retention for non-aromatic impurities compared to C18. | Different selectivity may require more method development. |
Experimental Protocols
Below are the detailed experimental protocols for the primary and alternative HPLC methods.
Primary Method: C18 Reversed-Phase HPLC
This method is based on established protocols for the analysis of prasugrel and its intermediates.[1][2][5]
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: Inertsil ODS-3V, 5 µm, 250 x 4.6 mm, or equivalent C18 column.[1]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile (1 mg/mL).
Alternative Method 1: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
This method offers a different selectivity that can be beneficial for resolving impurities with aromatic moieties.
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column, 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program: Same as the primary method.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile (1 mg/mL).
Alternative Method 2: Embedded Polar Group (EPG) C18 Column for Polar Impurities
This method is designed to provide better peak shape and retention for any potential polar impurities or degradation products.
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: Embedded Polar Group C18 column, 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Same as the primary method.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Forced Degradation Studies (Stress Testing)
To ensure the stability-indicating nature of the proposed HPLC method, forced degradation studies should be performed.[5][6][7]
Table 2: Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux sample solution in 0.1 N HCl at 60°C for 6 hours.[7] |
| Base Hydrolysis | Reflux sample solution in 0.1 N NaOH at 60°C for 6 hours.[7] |
| Oxidative Degradation | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[7] |
| Thermal Degradation | Expose solid sample to 105°C for 48 hours.[7] |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) for 24 hours. |
After exposure to the stress conditions, the samples are diluted and analyzed by the primary HPLC method to check for degradation products and to demonstrate the specificity of the method.
Visualizations
HPLC Purity Validation Workflow
Caption: Workflow for HPLC purity validation.
Logical Relationship of Method Comparison
Caption: Comparison of HPLC methods.
References
- 1. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. au.edu.sy [au.edu.sy]
- 4. Separation of Trityl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
A Comparative Guide to the Synthesis of the Thienopyridine Core
The thienopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antiplatelet, anticancer, antiviral, and anti-inflammatory properties. The six possible isomers of thienopyridine, arising from the different fusion modes of the thiophene and pyridine rings, each present unique synthetic challenges and opportunities for derivatization. This guide provides a comparative overview of the primary synthetic routes to the thienopyridine core, with a focus on experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Synthesis Routes
The synthesis of the thienopyridine core can be broadly categorized into two main strategies: construction of the pyridine ring onto a pre-existing thiophene or, conversely, formation of the thiophene ring fused to a pyridine precursor. Several classical named reactions and novel methodologies have been adapted for this purpose. The following table summarizes the key quantitative data for some of the most prominent synthetic routes.
| Synthesis Route | Thienopyridine Isomer | Starting Materials | Key Reagents/Catalysts | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pomeranz-Fritsch Reaction | Thieno[2,3-c]pyridine | 2-Thiophenecarboxaldehyde, Aminoacetaldehyde dimethyl acetal | Toluene, THF, Ethyl chloroformate, Trimethyl phosphite | 3 (reflux), 20 (rt) | Reflux, -10, rt | Low | [1] |
| Modified Pomeranz-Fritsch | Thieno[2,3-c]pyridine | 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | Acid-mediated denitrogenation | - | - | Good | [2][3] |
| Friedländer Annulation | Thieno[2,3-b]pyridine | 2-Aminothiophenes | TsOH, AlCl₃, ZnCl₂ | - | - | - | [4] |
| Gould-Jacobs Reaction | Thieno[2,3-b]pyridine | 2-Aminothiophenes, Diethyl ethoxymethylenemalonate | High temperature cyclization | - | - | - | [4][5] |
| Pictet-Spengler Reaction | Tetrahydrothieno[3,2-c]pyridine | 2-Thiophene ethylamine, Paraformaldehyde | Dichloromethane, HCl in DMF | 4-6, 4-6 | 40-45, 70 | 99 | [6] |
| Gewald Reaction followed by cyclization | Thieno[2,3-b]pyridine | Substituted cyclohexanones, Ethyl formate, Malononitrile, Substituted anilines | Sodium ethoxide, Piperidine | - | - | - | [7] |
| Metal-Free Denitrogenative Transformation | Thieno[2,3-c]pyridine | Fused 1,2,3-triazoles | Acid-mediated | 1-3 | 100 | Good | [2][3] |
Experimental Protocols
Synthesis of Thieno[2,3-c]pyridine via a Modified Pomeranz-Fritsch Reaction
This protocol describes a three-step synthesis of thieno[2,3-c]pyridine derivatives.
Step 1: One-pot triazolation
-
Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Step 2: Modified Pomeranz-Fritsch cyclization
Step 3: Acid-mediated denitrogenative transformation
-
The fused 1,2,3-triazole from Step 2 is subjected to acid-mediated denitrogenation. For example, reacting with 1 M H₂SO₄/H₂O can yield the corresponding alcohol derivative of thieno[2,3-c]pyridine.[3] Alternatively, using liquid carboxylic acids as the solvent at 100°C for 1-3 hours can produce thieno[2,3-c]pyridine-7-ylmethyl ester derivatives in good yields.[3]
Synthesis of Tetrahydrothieno[3,2-c]pyridine Hydrochloride via Pictet-Spengler Reaction
This protocol outlines a high-yield, one-pot synthesis.[6]
-
Dissolve 2-thiophene ethylamine (100 g, 0.79 mol) in dichloromethane (600 ml) in a 2-liter four-necked flask equipped with a thermometer and a mechanical stirrer at 25°C (±5°C) and stir for 5 to 10 minutes.
-
Add paraformaldehyde (26.4 g, 0.88 mole) to the reaction system.
-
Heat the reaction to an azeotropic reflux at 40 to 45°C for 4 to 6 hours.
-
After completion, cool the system to room temperature.
-
Slowly add a N,N-dimethylformamide solution (200 ml) of 7% hydrochloric acid at 25°C (±5°C).
-
Continue stirring the reaction mixture at 70°C (±5°C) for 4 to 6 hours.
-
Cool the reaction solution to 15°C (±2°C) and stir for 8 to 10 hours to promote crystallization.
-
Collect the solid product by filtration and wash with pre-cooled dichloromethane.
-
Dry the product under vacuum at 30 to 40°C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (120 g, 99% yield).
Synthesis of Thieno[2,3-c]pyridine via the Hendrickson Modification of the Pomeranz–Fritsch Synthesis
This procedure provides a route to 2-substituted thieno[2,3-c]pyridines.[1]
-
A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean–Stark trap.
-
After removing the solvent, dissolve the resulting oil in anhydrous THF (30 mL).
-
Add ethyl chloroformate (40 mmol) dropwise at –10 °C.
-
After 5 minutes of stirring, remove the cooling bath and add trimethyl phosphite (45 mmol) at room temperature.
-
Evaporate the solution under reduced pressure after 20 hours to yield the crude product, which can be further purified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways for the thienopyridine core.
Caption: General scheme of the Friedländer Annulation for thienopyridine synthesis.
Caption: The Gould-Jacobs reaction pathway for synthesizing the thienopyridine core.
Caption: Pictet-Spengler reaction for the synthesis of tetrahydrothienopyridines.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
The Trityl Group: A Superior Choice for Selective Protection in Complex Synthesis
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as oligonucleotides, peptides, and carbohydrates, the choice of an appropriate protecting group is a critical decision. Among the arsenal of available options for shielding primary alcohols, the triphenylmethyl (trityl) group stands out for its unique combination of steric bulk, stability, and facile, mild cleavage conditions. This guide provides an objective comparison of the trityl protecting group with its common alternatives, supported by experimental data, to highlight its advantages in complex synthetic strategies.
Performance Comparison: Trityl vs. Alternatives
The efficacy of a protecting group is determined by its selectivity, stability under various reaction conditions, and the ease and orthogonality of its removal. The trityl group, along with its methoxy-substituted derivatives like dimethoxytrityl (DMT), offers a distinct set of advantages over other common protecting groups for primary alcohols, such as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn).
| Feature | Trityl (Tr) | tert-Butyldimethylsilyl (TBDMS) | Benzyl (Bn) |
| Selectivity for 1° vs. 2° Alcohols | Excellent, due to significant steric hindrance.[1][2][3] | Good, but can be less selective than trityl.[1] | Moderate, often requires careful control of reaction conditions. |
| Stability | Stable to basic, neutral, and nucleophilic conditions, as well as hydrogenolysis.[1][4] | Stable to basic conditions and hydrogenolysis.[1] | Stable to acidic and basic conditions.[1][4] |
| Deprotection Conditions | Mild acidic conditions (e.g., formic acid, dilute TFA, 80% acetic acid).[1][4] | Fluoride ion sources (e.g., TBAF) or acidic conditions.[1][5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids.[1][4] |
| Orthogonality | Orthogonal to silyl and benzyl ethers, allowing for selective deprotection.[1][4] | Orthogonal to trityl and benzyl ethers.[1] | Orthogonal to trityl and silyl ethers.[1][4] |
| Typical Protection Yield | High (>90%) | High (>95%) | Good to high (80-95%) |
| Typical Deprotection Yield | High (>90%) | High (>98%)[6] | High (>90%) |
The Advantage of Orthogonal Protection
A key advantage of the trityl group lies in its role in orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[1][4] This is particularly crucial in the synthesis of complex molecules with multiple hydroxyl groups, such as carbohydrates and nucleosides. For instance, a primary alcohol can be protected with a trityl group, a secondary alcohol with a silyl ether, and another with a benzyl ether. The trityl group can be selectively removed under mild acidic conditions, leaving the silyl and benzyl ethers intact. Subsequently, the silyl ether can be cleaved with a fluoride source, and finally, the benzyl ether can be removed by hydrogenolysis. This strategic unmasking of functional groups is fundamental to the efficient construction of complex molecular architectures.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies in the laboratory.
Protocol 1: Selective Protection of a Primary Alcohol with Trityl Chloride
This protocol describes a general procedure for the selective tritylation of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol containing a primary and a secondary alcohol (1.0 eq)
-
Trityl chloride (TrCl, 1.1 eq)
-
Anhydrous pyridine
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol in anhydrous pyridine at room temperature under an inert atmosphere.
-
Add trityl chloride in portions to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of cold methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the trityl-protected primary alcohol.
Protocol 2: Deprotection of a Trityl Ether using Formic Acid
This protocol outlines a mild procedure for the removal of a trityl protecting group.
Materials:
-
Trityl-protected alcohol (1.0 eq)
-
Formic acid (88-97%)
-
Dioxane (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol in a minimal amount of formic acid at room temperature. Alternatively, the reaction can be performed in a mixture of formic acid and dioxane.
-
Stir the solution for 5-30 minutes, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the formic acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography.
Mandatory Visualization: Trityl Group in Solid-Phase Oligonucleotide Synthesis
The dimethoxytrityl (DMT) group, a derivative of the trityl group, is indispensable in automated solid-phase oligonucleotide synthesis. Its acid lability allows for the selective deprotection of the 5'-hydroxyl group of the growing oligonucleotide chain, enabling the sequential addition of nucleotide monomers. The workflow below illustrates this crucial role.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to Prasugrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes to Prasugrel, a potent antiplatelet agent. The analysis focuses on key performance indicators such as overall yield, number of synthetic steps, and the use of hazardous or costly reagents, offering a cost-benefit perspective for researchers and chemical development professionals. Experimental data from peer-reviewed literature and patents are presented to support the comparison.
Executive Summary
The synthesis of Prasugrel, a complex thienopyridine derivative, has been approached through several distinct pathways since its inception. While the core strategy often revolves around the coupling of a thienopyridine moiety with a substituted cyclopropyl ketone fragment, variations in protecting groups, coupling strategies, and reagent selection significantly impact the overall efficiency and industrial feasibility of the synthesis. This guide will delve into three prominent synthetic strategies, outlining their respective advantages and disadvantages.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for the different synthetic pathways to Prasugrel, providing a basis for a cost-benefit assessment. The "cost" is qualitatively inferred from the number of steps, complexity, and nature of the reagents.
| Parameter | Pathway 1: Direct Condensation | Pathway 2: Silyl-Protected Intermediate | Pathway 3: Boronic Acid Intermediate |
| Key Intermediate | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 2-(tert-Butyldimethylsilyloxy)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid |
| Overall Yield | ~22-35%[1] | Higher, but multi-step | ~50%[1] |
| Number of Steps | Fewer steps | More steps[1] | Seven steps[1] |
| Key Reagents | K₂CO₃ or NaH, Acetic Anhydride | n-BuLi, TBDMSCl, Acetyl Chloride | n-BuLi, Butyl Borate, Acetic Anhydride[1] |
| Solvents | Acetonitrile, DMF | Toluene, Acetic Acid | Not specified in detail |
| Qualitative Cost | Lower (fewer steps) | Higher (more steps, specialized reagents) | Moderate (higher yield may offset step count) |
| Safety/Handling | NaH is hazardous[1]; Acetonitrile & DMF have environmental concerns. | n-BuLi is pyrophoric. TBDMSCl can be costly.[1] | Boronic acids can be sensitive. |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the compared synthetic pathways.
Detailed Experimental Protocols
Pathway 1: Direct Condensation
This route is one of the most direct methods but has been reported to suffer from lower yields in the condensation step.
Step 1: Condensation to form Desacetyl Prasugrel
-
Reactants: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, Potassium Carbonate (K₂CO₃).
-
Solvent: Acetonitrile.
-
Procedure: To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile at 0-5 °C, anhydrous potassium carbonate is added. 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is then charged to the mixture. The reaction is stirred for approximately 4 hours at 0-5 °C. The inorganic salts are removed by filtration, and the filtrate is concentrated under vacuum to yield the crude Desacetyl Prasugrel intermediate as an oil.
-
Reported Yield: This step has been reported with yields around 35%, though optimization can improve this.[1]
Step 2: Acetylation to Prasugrel
-
Reactants: Desacetyl Prasugrel, Acetic Anhydride, a suitable base (e.g., Potassium Carbonate or Sodium Hydride).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The crude Desacetyl Prasugrel is dissolved in a mixture of DMF and acetic anhydride. The mixture is cooled to 0 °C, and the base is added under stirring. The reaction is allowed to proceed at room temperature until completion, as monitored by TLC or HPLC. The reaction mixture is then poured into ice water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting solid can be further purified by crystallization to yield Prasugrel base.
-
Note on Base Selection: While strong bases like sodium hydride (NaH) have been used, they pose significant safety risks for industrial-scale synthesis due to their high reactivity and flammability.[1] Potassium carbonate is a safer and more common alternative.
Pathway 2: Silyl-Protected Intermediate
This pathway involves protecting the thienopyridine core to potentially improve the yield and purity of the condensation product.
Step 1: Silylation of the Thienopyridine Core
-
Reactants: 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one, tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Procedure: The thienopyridine is reacted with TBDMSCl in the presence of a suitable base to form the O-silylated intermediate, 2-(tert-Butyldimethylsilyloxy)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine.
Step 2: Condensation and Acetylation
-
Reactants: Silylated intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, Acetyl Chloride, Acetic Acid.
-
Solvent: Toluene.
-
Procedure: The silylated intermediate is suspended in a mixture of toluene and acetic acid under a nitrogen atmosphere. A solution of acetyl chloride in acetic acid is slowly added at a controlled temperature (around 20 °C). The reaction is stirred for 4-6 hours. The work-up involves quenching the reaction, extraction, and purification to yield Prasugrel.
-
Yield: This multi-step process can lead to higher overall yields compared to the direct condensation, although it adds complexity.
Cost-Benefit Discussion
-
Pathway 1 (Direct Condensation):
-
Benefits: This is a more convergent and shorter route, which is generally preferable for reducing manufacturing costs and waste. The starting materials are commercially available.
-
Costs/Drawbacks: The historically low yield of the key condensation step is a significant drawback, leading to a higher cost of goods due to poor atom economy and the need for extensive purification. The use of hazardous reagents like sodium hydride on an industrial scale requires specialized equipment and handling procedures, increasing operational costs. Solvents like acetonitrile and DMF are also under increasing environmental scrutiny.
-
-
Pathway 2 (Silyl-Protected Intermediate):
-
Benefits: The use of a protecting group can lead to a cleaner reaction and higher yield in the crucial condensation step, potentially simplifying purification.
-
Costs/Drawbacks: This route adds at least two steps to the overall synthesis (protection and deprotection), which increases process time and cost. Reagents like TBDMSCl and pyrophoric n-BuLi can be expensive and require careful handling, adding to the cost and complexity of the process.
-
-
Pathway 3 (Boronic Acid Intermediate):
-
Benefits: This route has been reported to achieve a high overall yield of 50%.[1] Boronic acid chemistry is a well-established and versatile tool in organic synthesis.
-
Costs/Drawbacks: This is a longer, multi-step synthesis (seven steps reported), which can increase the overall cost of production despite the high yield. The stability and cost of the boronic acid intermediate would need to be carefully considered for industrial-scale production.
-
Conclusion
The choice of a synthetic pathway for Prasugrel on an industrial scale involves a trade-off between the number of steps, overall yield, and the cost and safety of the reagents and solvents. While the Direct Condensation (Pathway 1) is the most straightforward on paper, its historically low yields have driven the development of alternative routes. The Silyl-Protected Intermediate (Pathway 2) and the Boronic Acid Intermediate (Pathway 3) routes offer potential for higher yields and purity but at the cost of increased process complexity and the use of more specialized and potentially hazardous reagents.
For an industrial setting, a thorough process optimization of the direct condensation route, perhaps with a less hazardous base and optimized reaction conditions, could prove to be the most cost-effective approach. However, if high purity and yield are the primary drivers and the cost of additional steps can be justified, the more complex routes offer viable alternatives. The ultimate decision will depend on a detailed techno-economic evaluation specific to the manufacturing capabilities and cost structure of the producer.
References
A Comparative Guide to Structural Analogs of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: P2Y12 Receptor Antagonists
This guide provides a detailed comparison of key structural analogs based on the tetrahydrothieno[3,2-c]pyridine scaffold. The parent compound, 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, serves as a crucial intermediate in the synthesis of potent antiplatelet agents.[1][2][3][4] The primary focus of this guide will be on the well-established thienopyridine drugs: Ticlopidine, Clopidogrel, and Prasugrel. These compounds are structural analogs that function as irreversible antagonists of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[5][6] They are widely used in the prevention of thrombotic events.[5][7]
Comparative Performance of Thienopyridine P2Y12 Receptor Antagonists
The clinical efficacy and pharmacological properties of Ticlopidine, Clopidogrel, and Prasugrel have been extensively studied. A key differentiator among these analogs is their metabolic activation pathway, which influences their onset of action, potency, and potential for drug-drug interactions.[6]
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Two-step, involving CYP450 enzymes | Two-step, involving CYP450 enzymes (e.g., CYP2C19, CYP3A4) | Two-step, more efficient, primarily via esterase hydrolysis then a single CYP-dependent step |
| Onset of Action | Slow (24-48 hours) | Slow (2-8 hours for loading dose) | Fast (30 minutes for loading dose) |
| Potency | Least potent | Moderately potent | Most potent |
| Variability in Response | High | High (genetic polymorphism of CYP2C19) | Low |
| Key Clinical Trial(s) | CATS, TASS | CAPRIE, CURE, CREDO | TRITON-TIMI 38 |
Mechanism of Action: P2Y12 Receptor Antagonism
Thienopyridines are prodrugs that, once metabolized to their active form, irreversibly bind to the P2Y12 receptor on platelets.[5] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation.[8][9] By blocking this receptor, thienopyridines inhibit platelet activation and reduce the risk of thrombosis.[5][7]
Experimental Protocols
This assay measures the extent of platelet aggregation in response to an agonist, such as ADP.
Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmittance to increase. The change in light transmittance is proportional to the extent of platelet aggregation.
Procedure:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmittance.
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmittance is established (0%). The PPP is used to set the 100% transmittance.
-
An ADP solution (e.g., 5-20 µM) is added to the PRP to induce aggregation.
-
The change in light transmittance is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage. The inhibitory effect of a thienopyridine analog is determined by comparing the aggregation in the presence and absence of the drug.
This protocol simulates the in vivo metabolic activation of thienopyridine prodrugs.
Principle: Liver microsomes, which contain cytochrome P450 enzymes, are used to convert the prodrug into its active metabolite.
Procedure:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing:
-
Liver microsomes (human or rat)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
The thienopyridine prodrug at various concentrations.
-
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the active metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS). The activity of the generated metabolite can then be assessed in a platelet aggregation assay.
Synthesis Workflow
The synthesis of the core 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one structure is a key step in the preparation of these analogs. The trityl group is often used as a protecting group for the secondary amine during synthesis.
References
- 1. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone | 109904-26-9 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]
- 8. P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Thienopyridine Antiplatelet Agents: Ticlopidine, Clopidogrel, and Prasugrel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thienopyridine class of antiplatelet agents. It delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.
Thienopyridines are a cornerstone in the prevention of thrombotic events in patients with cardiovascular disease. These prodrugs irreversibly inhibit the P2Y12 receptor on platelets, a key mediator of platelet activation and aggregation.[1] This guide focuses on the three main agents in this class: the first-generation ticlopidine, the second-generation clopidogrel, and the third-generation prasugrel.
Mechanism of Action: Targeting the P2Y12 Receptor
All thienopyridines, once converted to their active metabolites, selectively and irreversibly bind to the P2Y12 receptor on the platelet surface.[2][3] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a critical pathway of platelet activation.[4][5] The irreversible nature of this inhibition means that the antiplatelet effect lasts for the entire lifespan of the platelet, which is typically 7 to 10 days.[3]
The binding of ADP to the P2Y12 receptor normally initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[5] By blocking the P2Y12 receptor, thienopyridines prevent this cascade, ultimately inhibiting platelet aggregation.
Metabolic Activation: A Key Differentiator
A critical distinction between the thienopyridines lies in their metabolic activation pathways. All are prodrugs that require hepatic metabolism by the cytochrome P450 (CYP) enzyme system to be converted into their active thiol metabolites.[6][7] However, the efficiency and the specific CYP isoenzymes involved differ significantly, impacting their pharmacokinetic and pharmacodynamic profiles.[8][9]
Ticlopidine and clopidogrel undergo a two-step metabolic activation process in the liver.[6] In contrast, prasugrel is more efficiently metabolized, requiring only a single CYP-dependent step after an initial hydrolysis by esterases in the intestine and liver.[10][11] This more efficient conversion contributes to prasugrel's faster onset of action and greater potency.[12][13]
Comparative Pharmacokinetics and Pharmacodynamics
The differences in metabolic activation directly translate to variations in the pharmacokinetic and pharmacodynamic properties of these agents.
| Feature | Ticlopidine | Clopidogrel | Prasugrel |
| Generation | First | Second | Third |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Two-step hepatic | Two-step hepatic | One-step hepatic after hydrolysis |
| Key CYP Enzymes | Multiple | CYP2C19, 3A4, 1A2, 2B6 | CYP3A4, 2B6 |
| Onset of Action | Slow (24-48 hours)[14] | Intermediate (2-6 hours)[3] | Rapid (~30 minutes)[12] |
| Inhibition of Platelet Aggregation (IPA) | Moderate | Variable | Potent and consistent[15] |
| Genetic Polymorphism Impact (CYP2C19) | Less defined | Significant[16] | Minimal[6] |
Clinical Efficacy: A Head-to-Head Comparison
Large-scale clinical trials have provided robust data on the comparative efficacy of these agents, particularly in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).
The TRITON-TIMI 38 trial was a landmark study that directly compared prasugrel with clopidogrel in patients with ACS scheduled for PCI.[17] The results demonstrated that prasugrel was more effective than clopidogrel in reducing the primary endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[17] However, this increased efficacy came at the cost of a higher risk of major bleeding.[17]
While direct large-scale trials comparing ticlopidine with the newer agents are limited, clopidogrel largely replaced ticlopidine due to a more favorable safety profile, particularly a lower incidence of severe neutropenia and thrombotic thrombocytopenic purpura (TTP).[2][14]
| Clinical Outcome (TRITON-TIMI 38)[17] | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | P-value |
| Primary Efficacy Endpoint | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 |
| Cardiovascular Death | 2.1% | 2.4% | 0.89 (0.73-1.08) | 0.21 |
| Non-fatal Myocardial Infarction | 7.3% | 9.5% | 0.76 (0.67-0.85) | <0.001 |
| Non-fatal Stroke | 1.0% | 1.0% | 1.02 (0.71-1.45) | 0.93 |
| Stent Thrombosis (Definite or Probable) | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 |
| TIMI Major Bleeding (Non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 |
Safety and Adverse Effects
The safety profiles of the thienopyridines are a critical consideration in clinical practice.
| Adverse Effect | Ticlopidine | Clopidogrel | Prasugrel |
| Major Bleeding | Increased risk | Lower risk than Ticlopidine | Higher risk than Clopidogrel[17] |
| Neutropenia | Significant risk (8%)[2] | Low risk (0.5%)[2] | Not a prominent concern |
| Thrombotic Thrombocytopenic Purpura (TTP) | Associated risk[18][19] | Rare association[18][19] | Rare association[18] |
| Rash/Diarrhea | Common[14] | Less common than Ticlopidine[16] | Similar to Clopidogrel |
Experimental Protocols for Assessing Antiplatelet Activity
The evaluation of antiplatelet drug efficacy relies on standardized laboratory methods to measure platelet function.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet aggregation.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing an anticoagulant (e.g., sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: A portion of the PRP is further centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.
-
Aggregation Assay: The PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist (e.g., ADP) is added to the PRP to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time as platelets aggregate. The maximum platelet aggregation (MPA) is determined.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the P2Y12 receptor pathway.
Principle: The phosphorylation state of VASP is regulated by the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in phosphorylated VASP (VASP-P). The assay measures the level of VASP-P in platelets.
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing an anticoagulant.
-
Platelet Stimulation: Aliquots of whole blood are incubated with prostaglandin E1 (PGE1) alone or with PGE1 plus ADP.
-
Cell Lysis and Fixation: The platelets are then lysed and fixed.
-
Staining: The fixed platelets are stained with a fluorescently labeled antibody specific for phosphorylated VASP and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry: The samples are analyzed by flow cytometry to determine the mean fluorescence intensity (MFI) of VASP-P in the platelet population.
-
Platelet Reactivity Index (PRI): The PRI is calculated based on the MFI of the samples with and without ADP stimulation.
Conclusion
The thienopyridine class of antiplatelet agents has evolved significantly, from the first-generation ticlopidine to the more potent and rapidly acting prasugrel. While all three agents share a common mechanism of action by irreversibly inhibiting the P2Y12 receptor, their distinct metabolic activation pathways lead to important differences in their pharmacokinetic, efficacy, and safety profiles.
Clopidogrel replaced ticlopidine due to its superior safety profile.[14] Prasugrel has demonstrated greater efficacy than clopidogrel in preventing ischemic events in high-risk ACS patients undergoing PCI, albeit with an increased bleeding risk.[17] The choice of a specific thienopyridine requires a careful assessment of the individual patient's ischemic and bleeding risks. The experimental protocols outlined provide the fundamental tools for the continued research and development of novel antiplatelet therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. academic.oup.com [academic.oup.com]
- 4. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A comparison of the metabolism of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thienopyridine antiplatelet agents: focus on prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clopidogrel - Wikipedia [en.wikipedia.org]
- 17. Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thienopyridines [healio.com]
- 19. Ticlopidine-, Clopidogrel-, and Prasugrel-Associated Thrombotic Thrombocytopenic Purpura: A 20-Year Review from the Southern Network on Adverse Reactions (SONAR) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: A Guide for Laboratory Professionals
Immediate Safety and Disposal Protocol
When a specific SDS is not available, a universal protocol for handling and disposing of uncharacterized chemical waste must be followed. This ensures the safety of all laboratory personnel and compliance with regulatory standards. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities; therefore, every effort must be made to characterize the waste, and in the absence of characterization, it must be handled with the highest level of precaution. [1] Step-by-Step Disposal Procedure:
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one must be managed and labeled as hazardous waste. [2]2. Proper Containment:
-
Ensure the compound is stored in a suitable, leak-proof container that is compatible with the chemical.
-
The container must be in good condition, free from rust or leaks.
-
Keep the waste container securely closed at all times except when adding waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas. [1][3] * Include any known information about the potential hazards. If unknown, state "Hazards Not Fully Characterized".
-
Provide the name of the generating researcher or lab group and the date the waste was first added to the container.
-
-
Segregation:
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation. [2] * Do not mix this compound with other waste streams unless compatibility is certain.
-
-
Contact Environmental Health & Safety (EHS):
-
This is the most critical step. Contact your institution's EHS department for guidance on disposal.
-
EHS will arrange for the pickup and proper disposal by a certified hazardous waste contractor. [4] * Be prepared to provide all available information about the compound to the EHS staff.
-
Crucially, do not:
-
Pour this chemical down the sink. [3]* Mix it with other unknown chemicals. [3]* Dispose of it in regular trash.
General Laboratory Chemical Waste Management
To provide context for the disposal of specialized compounds, the following table summarizes common categories of laboratory chemical waste and their general disposal considerations.
| Waste Category | Examples | General Disposal Considerations |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in designated, labeled containers. Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Collect in designated, labeled containers. Keep separate from halogenated solvents. |
| Corrosive Waste (Acids/Bases) | Hydrochloric Acid, Sodium Hydroxide | Collect in designated, compatible containers. Neutralization may be an option only with EHS approval. |
| Heavy Metal Waste | Mercury, Lead, Cadmium compounds | Collect in designated, labeled containers. Typically considered highly hazardous. |
| Solid Chemical Waste | Contaminated labware, gloves, paper towels | Collect in designated, clearly labeled containers. Sharps must be in puncture-resistant containers. |
| Reactive Waste | Peroxide-forming chemicals, water-reactive chemicals | Requires special handling and disposal procedures. Always consult with EHS. |
| Unknowns | Unlabeled or unidentifiable chemicals | Must be treated as hazardous. Contact EHS for identification and disposal. [5] |
Experimental Workflow for Disposal Decision-Making
The logical flow for determining the appropriate disposal path for any laboratory chemical is a critical process rooted in safety and compliance. The following diagram illustrates the key decision points.
Caption: Disposal decision workflow for laboratory chemicals.
By adhering to this structured approach, laboratory professionals can ensure that the disposal of this compound and other specialized chemicals is managed safely, responsibly, and in full compliance with all applicable regulations.
References
Personal protective equipment for handling 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₃NOS[1][2] |
| Molecular Weight | 397.53 g/mol [1] |
| Appearance | Beige solid[1] |
| Melting Point | 210°C (decomposes)[1] |
| Boiling Point | 548.2°C at 760 mmHg[1] |
| Density | 1.26 g/cm³[1] |
| Flash Point | 285.4°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is limited, the related hydrochloride salt is classified as an irritant.[3] Therefore, it is prudent to handle this compound with care to avoid contact with skin, eyes, and respiratory tract. The following PPE is recommended as a minimum standard.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the compound, which may cause irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood.[4] | To prevent inhalation of the powdered compound, which could cause respiratory irritation.[5] |
| Skin and Body Protection | A long-sleeved lab coat.[4] | To protect skin and personal clothing from contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Experimental Workflow:
References
- 1. This compound | CAS 109904-26-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C26H23NOS | CID 13748462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
